molecular formula C21H17ClN2O6 B611401 TM5441 CAS No. 1190221-43-2

TM5441

カタログ番号: B611401
CAS番号: 1190221-43-2
分子量: 428.8 g/mol
InChIキー: BGGMLMAPVODXAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TM5441 is a potent, orally bioavailable small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1), a serine protease inhibitor (serpin) that is a key regulator of fibrinolysis and is implicated in a wide range of pathological conditions . By binding to the flexible joint region of PAI-1, this compound restricts its structural flexibility, effectively neutralizing its activity and promoting a shift towards the substrate form, which increases the activity of tissue-type and urokinase-type plasminogen activators (tPA and uPA) without affecting other serine proteases like antithrombin III . This specific action makes it a valuable research tool for investigating PAI-1-mediated processes. Preclinical studies highlight its significant research value across multiple fields. In models of metabolism, this compound has been shown to protect against high-fat diet-induced conditions, including obesity, systemic insulin resistance, hepatic steatosis (NAFLD), and adipocyte dysfunction by improving insulin signaling and restoring mitochondrial biogenesis and function . In respiratory research, this compound attenuates emphysema and airway inflammation in a murine model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke extract, suppressing neutrophil and macrophage infiltration and improving lung function . Furthermore, it demonstrates efficacy in reducing kidney injury in mouse models of diabetic nephropathy and has shown protective effects in studies of vascular senescence, hypertension, and certain cancer models . It is important for researchers to note that in vitro and in vivo studies have indicated that this compound can undergo metabolic activation, primarily mediated by CYP3A4 and several UGT enzymes, leading to reactive metabolites associated with dose-dependent hepatotoxicity in animal models . This compound remains a research-grade compound and has not been developed for clinical use, but it is widely used in scientific studies to explore the pathophysiological roles of PAI-1 and as a lead compound in inhibitor development .

特性

IUPAC Name

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGMLMAPVODXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TM5441: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

TM5441 This compound PAI1 PAI-1 (Active) This compound->PAI1 Inhibits This compound->PAI1 Converts to Latent Form tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Latent_PAI1 PAI-1 (Latent/Inactive) PAI1->Latent_PAI1 Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_ECM Fibrin / ECM Degradation Plasmin->Fibrin_ECM

Figure 1: Core mechanism of this compound action on the plasminogen activation system.

Pharmacological Effects and Therapeutic Implications

Anti-Tumorigenic and Anti-Angiogenic Activity

In oncology models, this compound exhibits both direct and indirect anti-cancer properties. It induces intrinsic apoptosis in several human cancer cell lines and disrupts tumor vasculature, which is associated with a decrease in tumor growth.[5][6][7]

This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits Apoptosis Induction of Apoptosis This compound->Apoptosis Vascular_Disruption Tumor Vasculature Disruption This compound->Vascular_Disruption Tumor_Growth Decreased Tumor Growth PAI1->Tumor_Growth Promotes Apoptosis->Tumor_Growth Leads to Vascular_Disruption->Tumor_Growth Leads to

Figure 2: Anti-tumorigenic and anti-angiogenic effects of this compound.

Anti-Inflammatory and Cardioprotective Effects

This compound has demonstrated significant anti-inflammatory and protective effects in models of chronic obstructive pulmonary disease (COPD) and cardiovascular disease. In a murine model of COPD, this compound attenuated airway inflammation and emphysema.[3] It also protects against Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension, fibrosis, and vascular senescence.[2][5]

Metabolic Regulation

In the context of metabolic diseases, this compound has shown promise in preventing high-fat diet-induced obesity and systemic insulin resistance.[8][9] It also ameliorates non-alcoholic fatty liver disease (NAFLD) by reducing hepatic steatosis, inflammation, and fibrosis.[10] These effects are partly attributed to the maintenance of mitochondrial fitness in adipocytes.[8]

Renoprotective Effects

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Cell Lines Reference
IC5013.9 - 51.1 μMHT1080, HCT116, Daoy, MDA-MB-231, Jurkat[5]
IC503.58 - 60.3 μMVarious human cancer cell lines[6][11]
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Parameter Value Administration Route Species Reference
Peak Plasma Concentration (Cmax)11.4 μMOral (20 mg/kg)Mouse[5][6][7]
Time to Peak Concentration (Tmax)1 hourOral (20 mg/kg)Mouse[5][6][7]
Table 2: Pharmacokinetic Properties of this compound

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound.

Murine Model of COPD
  • Model: C57BL/6J mice receive intratracheal administration of cigarette smoke extract (CSE) on days 1, 8, and 15 to induce COPD-like pathology.

  • Treatment: this compound (20 mg/kg) is administered orally from day 1 to day 22.

  • Endpoints:

    • Histology: Mean linear intercept and destructive index are measured to assess emphysema.

    • Pulmonary Function: Airway resistance and dynamic compliance are evaluated.

cluster_0 In Vivo Model cluster_1 Analysis CSE_Induction CSE Induction (Days 1, 8, 15) TM5441_Treatment This compound Treatment (20 mg/kg/day, oral) (Days 1-22) CSE_Induction->TM5441_Treatment Sacrifice Sacrifice (Day 22) TM5441_Treatment->Sacrifice Histology Histology (Emphysema Assessment) Sacrifice->Histology Pulmonary_Function Pulmonary Function Tests Sacrifice->Pulmonary_Function Biomarkers Biomarker Analysis (PAI-1, NE) Sacrifice->Biomarkers

Figure 3: Experimental workflow for the murine model of COPD.

High-Fat Diet-Induced Obesity Model
  • Model: C57BL/6J mice are fed a high-fat diet (HFD) for 10 weeks to induce obesity and metabolic dysfunction.

  • Treatment: this compound (20 mg/kg) is administered daily via oral gavage concurrently with the HFD.

  • Endpoints:

    • Metabolic Parameters: Body weight, fat mass, glucose tolerance, and insulin tolerance are monitored.

    • Histology: Adipocyte size and macrophage infiltration in adipose tissue are assessed.

    • Gene Expression: mRNA levels of pro-inflammatory cytokines and genes involved in mitochondrial biogenesis are quantified by qRT-PCR.[8][9]

Cancer Xenograft Model
  • Model: Human fibrosarcoma (HT1080) or colorectal carcinoma (HCT116) cells are subcutaneously injected into immunodeficient mice.

  • Treatment: Once tumors are established, mice are treated with this compound (20 mg/kg daily, oral).

  • Endpoints:

    • Tumor Growth: Tumor volume is measured regularly.

    • Survival: The lifespan of the mice is monitored.

    • Immunohistochemistry: Tumor sections are analyzed for markers of apoptosis and vascularity.[6][7]

Conclusion

References

The Core Target of TM5441: An In-Depth Technical Guide to a Potent PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Molecular Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Mechanism of Action of TM5441

Quantitative Data Summary

The inhibitory and cytotoxic activities of this compound have been quantified in various assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
Assay TypeCell Line / ConditionIC50 Value (µM)Reference
PAI-1 InhibitionCell-free9.7 - 60.3[1]
Cell ViabilityHT1080 (Fibrosarcoma)13.9[2][3]
Cell ViabilityHCT116 (Colon Carcinoma)25.5[2][3]
Cell ViabilityDaoy (Medulloblastoma)30.2[2][3]
Cell ViabilityMDA-MB-231 (Breast Cancer)51.1[2][3]
Cell ViabilityJurkat (T-cell Leukemia)45.7[2][3]
Table 2: Summary of In Vivo Efficacy of this compound in Disease Models
Disease ModelAnimal ModelThis compound DosageKey FindingsReference
Hypertension L-NAME-induced hypertensive mice20 mg/kg/day (in chow) for 8 weeks- Attenuated the 35% increase in systolic blood pressure. - Reduced left ventricle anterior wall thickening by 16%. - Decreased periaortic fibrosis by 34%.[4]
COPD Cigarette smoke extract (CSE)-induced COPD mice20 mg/kg/day (oral gavage) for 22 days- Significantly decreased mean linear intercept (MLI) from 55.8 µm to 37.2 µm. - Significantly decreased destructive index (DI) from 41.0% to 23.4%. - Reduced plasma PAI-1 activity from 1.73 ng/mL to 1.23 ng/mL.[5][6][7]
Non-Alcoholic Fatty Liver Disease (NAFLD) High-fat diet (HFD)-induced NAFLD mice20 mg/kg/day (oral gavage) for 10 weeks- Markedly reduced hepatic triglyceride content and lipid accumulation. - Decreased mRNA levels of fibrogenic genes (PAI-1, TGF-β1, fibronectin, collagen IV). - Suppressed hepatic inflammation (reduced F4/80 positive area and pro-inflammatory gene expression).[8][9]
Cancer HT1080 and HCT116 xenograft mice20 mg/kg/day (oral)- Increased tumor cell apoptosis. - Disrupted tumor vasculature. - Showed a trend towards slower tumor growth (not statistically significant).[2]

Signaling Pathways and Experimental Workflows

PAI1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PAI1 PAI-1 tPA tPA PAI1->tPA inhibits uPA uPA PAI1->uPA inhibits uPAR uPAR PAI1->uPAR binds complex LRP1 LRP1 PAI1->LRP1 internalization via Fibrosis Fibrosis PAI1->Fibrosis promotes Plasminogen Plasminogen tPA->Plasminogen activates uPA->Plasminogen activates uPA->uPAR binds Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin degrades Degradation Fibrin Degradation Products Fibrin->Degradation Integrins Integrins uPAR->Integrins interacts with Angiogenesis Angiogenesis uPAR->Angiogenesis CellMigration Cell Migration & Invasion Integrins->CellMigration

TM5441_Mechanism This compound This compound ActivePAI1 Active PAI-1 This compound->ActivePAI1 binds to InactivePAI1 Inactive PAI-1 (Substrate form) ActivePAI1->InactivePAI1 conformational change tPA_uPA tPA / uPA ActivePAI1->tPA_uPA inhibition blocked InactivePAI1->tPA_uPA acts as substrate for CleavedPAI1 Cleaved PAI-1 tPA_uPA->CleavedPAI1 cleaves PlasminogenActivation Plasminogen Activation & Fibrinolysis tPA_uPA->PlasminogenActivation restores PAI1_Complex Inactive PAI-1/Protease Complex

Caption: Mechanism of Action of this compound.

InVivo_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Analysis AnimalModel Select Animal Model (e.g., C57BL/6J mice) Induction Induce Disease (e.g., HFD, CSE, L-NAME) AnimalModel->Induction Randomization Randomize into Groups (Vehicle vs. This compound) Induction->Randomization Treatment Administer this compound (e.g., 20 mg/kg/day, oral) Randomization->Treatment Monitoring Monitor Parameters (e.g., Blood Pressure, Weight) Treatment->Monitoring Sacrifice Sacrifice & Tissue Harvest Monitoring->Sacrifice Histology Histological Analysis (e.g., H&E, Masson's Trichrome) Sacrifice->Histology Biochemical Biochemical Assays (e.g., Plasma PAI-1, TG levels) Sacrifice->Biochemical GeneExpression Gene Expression Analysis (RT-qPCR) Sacrifice->GeneExpression

Caption: General Experimental Workflow for In Vivo Studies.

Experimental Protocols

Chromogenic PAI-1 Activity Assay
  • Materials:

    • Microplate reader (405 nm)

    • 96-well microplate

    • Human tPA standard

    • Human plasminogen

    • Plasmin-specific chromogenic substrate (e.g., S-2251)

    • Assay buffer (e.g., Tris-HCl, pH 7.4 with Tween 80)

    • This compound stock solution (in DMSO)

    • Samples (platelet-poor plasma or cell culture supernatant)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO).

    • In a 96-well plate, add the sample and an equal volume of the this compound dilution or vehicle control.

    • Add a fixed, excess amount of tPA to each well.

    • Initiate the chromogenic reaction by adding a mixture of plasminogen and the chromogenic substrate to each well.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at 37°C.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well plate

    • Cells of interest (e.g., HT1080, HCT116)

    • This compound stock solution (in DMSO)

    • Complete culture medium

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 48 hours) at 37°C in a CO2 incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Materials:

    • Flow cytometer

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Cells treated with this compound or vehicle

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion

References

TM5441: A Technical Guide to a Potent PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

TM5441 is an orally bioavailable drug that has been investigated for its therapeutic potential in a range of conditions, including thrombosis, cancer, and age-related diseases.[1]

PropertyValueReference(s)
IUPAC Name 5-chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid[1]
Synonyms TM-5441, EBP 883, BMS-790052[2][3]
CAS Number 1190221-43-2[1][4]
Molecular Formula C₂₁H₁₇ClN₂O₆[4][5][6]
Molecular Weight 428.82 g/mol [4][6][7]
Appearance White to off-white solid[4]
SMILES ClC1=CC=C(NC(COCC(NC2=CC=CC(C3=COC=C3)=C2)=O)=O)C(C(O)=O)=C1[4]
InChI Key BGGMLMAPVODXAU-UHFFFAOYSA-N[1][6]

Solubility

This compound exhibits solubility in various organic solvents, which is crucial for its use in in vitro and in vivo studies.

SolventSolubilityReference(s)
DMSO ≥ 86 mg/mL (≥ 200.55 mM)[7]
DMF 33 mg/mL[5][8]
DMF:PBS (pH 7.2) (1:6) 0.14 mg/mL[5][8]
Ethanol Insoluble[7]
Water Insoluble[7]
In Vivo Formulation 1 ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
In Vivo Formulation 2 ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[4]
In Vivo Formulation 3 ≥ 5 mg/mL in Carboxymethyl cellulose (CMC-NA)[7]

Pharmacological Properties and Mechanism of Action

PAI-1 Inhibition and Downstream Effects

PAI1_Inhibition_Pathway This compound Mechanism of Action This compound This compound PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Inhibits Apoptosis Intrinsic Apoptosis This compound->Apoptosis CellSignaling Modulation of Akt/JNK Signaling This compound->CellSignaling tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis

This compound inhibits PAI-1, leading to increased fibrinolysis and modulation of key cellular signaling pathways.
In Vitro Efficacy

Assay TypeTarget/Cell LineIC₅₀ Value (µM)Reference(s)
PAI-1 Inhibition Cell-free assay9.7 - 60.3[7][10]
Cell Viability HT1080 (Fibrosarcoma)13.9 - 51.1[4][11]
HCT116 (Colon Cancer)13.9 - 51.1[4][11]
Daoy (Medulloblastoma)13.9 - 51.1[4][11]
MDA-MB-231 (Breast Cancer)13.9 - 51.1[4][11]
Jurkat (T-cell Leukemia)13.9 - 51.1[4][11]
In Vivo Pharmacokinetics and Efficacy

Oral administration of this compound has shown anti-tumor and anti-angiogenic effects in mouse xenograft models.

ParameterValueAnimal ModelReference(s)
Dose 20 mg/kg daily (oral)HT1080 & HCT116 xenografts[4][11]
Peak Plasma Concentration 11.4 µM (at 1 hour)Mice[4][11]
Effects Increased tumor cell apoptosis, disrupted tumor vasculature, decreased tumor growth, increased survivalHT1080 & HCT116 xenografts[4][11]
Attenuated cardiac hypertension and vascular senescenceL-NAME-induced hypertension model[4][12]
Protected against high-fat diet-induced obesity and adipocyte injuryHigh-fat diet mouse model[9][13]

Key Signaling Pathways Modulated by this compound

Induction of Intrinsic Apoptosis

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Induced by this compound This compound This compound Mitochondria Mitochondrial Depolarization This compound->Mitochondria Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase37 Pro-Caspase-3/7 ActiveCaspase9->Caspase37 Cleaves ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis

This compound triggers the intrinsic apoptosis cascade, leading to cancer cell death.
Modulation of Akt and JNK Signaling

In the context of high-fat diet-induced obesity and insulin resistance, this compound has been shown to normalize the phosphorylation of Akt and JNK, key regulators of cell survival and stress responses.[8][9]

Akt_JNK_Signaling Modulation of Akt/JNK Signaling by this compound HFD High-Fat Diet (Metabolic Stress) PAI1_up Increased PAI-1 HFD->PAI1_up JNK_p p-JNK (active) PAI1_up->JNK_p Promotes Akt_p p-Akt (active) PAI1_up->Akt_p Inhibits This compound This compound This compound->PAI1_up Inhibits InsulinResistance Insulin Resistance JNK_p->InsulinResistance ImprovedSensitivity Improved Insulin Sensitivity Akt_p->ImprovedSensitivity

This compound counteracts metabolic stress-induced PAI-1, restoring normal Akt and JNK signaling.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed in the study of this compound.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow MTT Assay Workflow Start Start: Seed cells in 96-well plates Treat Treat cells with varying concentrations of this compound (0-100 µM) Start->Treat Incubate48h Incubate for 48 hours at 37°C Treat->Incubate48h AddMTT Add MTT solution (final conc. 0.5 mg/mL) Incubate48h->AddMTT Incubate4h Incubate for 4 hours at 37°C AddMTT->Incubate4h Solubilize Add solubilization solution (e.g., DMSO) Incubate4h->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance End End: Calculate IC₅₀ ReadAbsorbance->End

Workflow for determining the IC₅₀ of this compound using the MTT assay.

Protocol:

  • Cell Plating: Seed cells (e.g., HT1080, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[13] Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 100 µM.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest this compound concentration).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.[13]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Protocol:

  • Cell Treatment: Plate and treat cells with this compound as described in the MTT assay protocol (steps 1-4).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[3] This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.[15]

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase activity.

Western Blotting for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation state of proteins in the Akt and JNK signaling pathways.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total JNK, and phospho-JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Animal Studies

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model of cancer.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ HT1080 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Treatment Group: Administer this compound at 20 mg/kg daily via oral gavage. The compound can be formulated in 0.25% or 0.5% carboxymethyl cellulose.[9][13]

    • Control Group: Administer the vehicle (e.g., 0.25% carboxymethyl cellulose) on the same schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze survival data if applicable.

References

An In-depth Technical Guide to TM5441's Role in Fibrinolysis

Author: BenchChem Technical Support Team. Date: November 2025

Core Mechanism of Action: Potentiating Fibrinolysis

Fibrinolysis_Pathway cluster_Fibrinolysis Fibrinolytic Cascade TM5441 This compound PAI1 PAI-1 This compound->PAI1 Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products PA tPA / uPA PA->Plasminogen Activates PAI1->PA Inhibits

Caption: Mechanism of this compound in the Fibrinolytic Pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 ValueSource
Cell-free PAI-1 Activity AssayHuman PAI-19.7 µM[7]
PAI-1 Inhibition AssayPAI-13.58 - 60.3 µM[8]
Cancer Cell Viability AssaysHT1080, HCT116, Daoy, etc.13.9 - 51.1 µM[9][10]

Table 2: Key Quantitative Outcomes from In Vivo Preclinical Studies

ModelParameterControl GroupThis compound-Treated GroupPercent ChangeSource
L-NAME Induced HypertensionPeriaortic Fibrosis32 ± 6%22 ± 3%-34%[5][11]
CSE-Induced COPD (Mouse)Mean Linear Intercept (MLI)55.8 ± 2.1 µm37.2 ± 1.4 µm-33.3%[4]
CSE-Induced COPD (Mouse)Destructive Index (DI)41.0 ± 1.7%23.4 ± 1.4%-42.9%[4]
CSE-Induced COPD (Mouse)Plasma PAI-1 Activity1.73 ± 0.18 ng/mL1.23 ± 0.06 ng/mL-28.9%[4]
CSE-Induced COPD (Mouse)Neutrophil Elastase (Lung)4305 ± 1236 pg/mL1626 ± 212 pg/mL-62.2%[4]

Table 3: Pharmacokinetic Profile of this compound in Mice

Administration RouteDoseCmaxTmaxSource
Oral Gavage20 mg/kg11.4 µM1 hour[9]

PAI-1 Signaling in Senescence and Fibrosis

Senescence_Pathway cluster_TM5441_intervention Intervention cluster_cellular_stress Cellular Stressors cluster_signaling Signaling Cascade cluster_outcome Pathological Outcomes This compound This compound PAI1 PAI-1 Expression This compound->PAI1 Inhibits Stress Cellular Stress (e.g., DNA Damage, TGF-β) p53 p53 / p16 Stress->p53 Activates p53->PAI1 Induces ECM ECM Degradation (via Plasmin/MMPs) PAI1->ECM Inhibits Senescence Cellular Senescence (SASP) PAI1->Senescence Promotes Fibrosis Fibrosis Senescence->Fibrosis Contributes to

Caption: Role of PAI-1 in Senescence and Fibrosis, and this compound's point of intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro experiments used to characterize this compound.

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Induction of COPD:

    • On days 1, 8, and 15, mice are anesthetized.

    • 50 µL of cigarette smoke extract (CSE) or vehicle (saline) is administered via intratracheal instillation.

  • This compound Administration:

    • This compound is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).

    • A dose of 20 mg/kg is administered daily via oral gavage, starting from day 1 and continuing until day 22.

    • The control group receives the vehicle alone.

  • Endpoint Analysis (Day 22):

    • Lung Mechanics: Airway resistance and dynamic compliance are measured.

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. BAL fluid is collected to quantify inflammatory cells (neutrophils, macrophages) by cell counting and flow cytometry.

    • Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E). Emphysematous changes are quantified by measuring the mean linear intercept (MLI) and the destructive index (DI).

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure (Days 1-22) cluster_analysis Endpoint Analysis (Day 22) Animals C57BL/6J Mice Groups Grouping: 1. Vehicle Control 2. CSE + Vehicle 3. CSE + this compound (20 mg/kg) Animals->Groups Induction CSE Instillation (Days 1, 8, 15) Groups->Induction Treatment Daily Oral Gavage (this compound or Vehicle) Groups->Treatment Analysis BAL Fluid Analysis (Cell Counts) Histology (MLI, DI) Plasma PAI-1 Activity Lung Homogenate (ELISA) Treatment->Analysis

References

The Preclinical Profile of TM5441: A PAI-1 Inhibitor with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Core Mechanism of Action

Preclinical Efficacy and Quantitative Data

TM5441 has demonstrated efficacy in a diverse array of preclinical disease models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound
Cell LineAssayEndpointThis compound ConcentrationResultCitation
HT1080, HCT116, Daoy, MDA-MB-231, JurkatCell ViabilityIC5013.9 - 60.3 µMDose-dependent decrease in cell viability[6][8]
HT1080, HCT116ApoptosisCaspase 3/7 ActivityDose-dependentIncreased caspase activity[8]
HUVECAngiogenesisBranching Morphogenesis in MatrigelDose-dependentInhibition of endothelial cell branching[6]
Mouse Proximal Tubular Epithelial CellsFibrosis/InflammationmRNA expression of markersNot specifiedInhibition of PAI-1-induced expression[8]
HepG2Mitochondrial BiogenesisGene ExpressionNot specifiedRestoration of mitochondrial biogenesis-related gene expression[3]
Table 2: In Vivo Efficacy of this compound in Murine Models
Disease ModelMouse StrainThis compound DoseKey FindingsCitation
Cigarette Smoke Extract-Induced COPDNot specifiedNot specifiedSuppressed the increase in plasma PAI-1 activity (1.73 ± 0.18 ng/mL vs. 1.23 ± 0.06 ng/mL)[5]
HT1080 & HCT116 XenograftsNot specified20 mg/kg/day (oral)Increased tumor cell apoptosis and disrupted tumor vasculature[6]
High-Fat Diet-Induced NAFLDC57BL/6J20 mg/kg/day (oral)Decreased hepatic steatosis, inflammation, and fibrosis[3]
L-NAME-Induced HypertensionWild-type20 mg/kg/day (in chow)Attenuated hypertension, cardiac hypertrophy, and periaortic fibrosis (34% reduction)[4][9]
High-Fat Diet-Induced ObesityC57BL/6J20 mg/kg/day (oral gavage)Prevented body weight gain and systemic insulin resistance[10][11]
Table 3: Pharmacokinetic Profile of this compound in Mice
DoseRoute of AdministrationCmaxTime to CmaxHalf-lifeCitation
20 mg/kgOral11.4 µM1 hourUndetectable at 23 hours[6][8]

Signaling Pathways Modulated by this compound

PAI-1 and Insulin Signaling in Metabolic Disease

In models of non-alcoholic fatty liver disease (NAFLD) and obesity, this compound has been shown to improve insulin sensitivity.[3][10] This is achieved by modulating key components of the insulin signaling cascade. Specifically, this compound treatment leads to enhanced phosphorylation of Akt and GSK3β, and reduced signaling through the pro-inflammatory JNK pathway.[3]

PAI1_Insulin_Signaling cluster_this compound This compound cluster_PAI1 PAI-1 cluster_Signaling Insulin Signaling Pathway This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits Akt p-Akt PAI1->Akt inhibits GSK3b p-GSK3β PAI1->GSK3b inhibits JNK p-JNK PAI1->JNK activates Insulin_Sensitivity Insulin Sensitivity Akt->Insulin_Sensitivity promotes GSK3b->Insulin_Sensitivity promotes JNK->Insulin_Sensitivity inhibits

PAI-1 and Mitochondrial Biogenesis

This compound has been shown to restore mitochondrial function in the context of metabolic stress.[3] This is mediated through the activation of the AMPK/PGC-1α pathway, a master regulator of mitochondrial biogenesis.[3]

PAI1_Mitochondrial_Biogenesis cluster_this compound This compound cluster_PAI1 PAI-1 cluster_Signaling Mitochondrial Biogenesis Pathway This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits AMPK p-AMPK PAI1->AMPK inhibits PGC1a PGC-1α AMPK->PGC1a activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis promotes PAI1_Vascular_Senescence cluster_this compound This compound cluster_PAI1 PAI-1 cluster_Signaling Vascular Senescence Pathway This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits p16 p16Ink4a PAI1->p16 activates Telomere Telomere Shortening PAI1->Telomere promotes Vascular_Senescence Vascular Senescence p16->Vascular_Senescence induces Telomere->Vascular_Senescence induces NAFLD_Workflow cluster_Animals Animal Model cluster_Induction Disease Induction cluster_Treatment Treatment Groups cluster_Analysis Endpoint Analysis Mice C57BL/6J Mice HFD High-Fat Diet Mice->HFD fed Control Vehicle Control HFD->Control TM5441_Preventive This compound (Preventive) HFD->TM5441_Preventive TM5441_Interventional This compound (Interventional) HFD->TM5441_Interventional Histology Liver Histology Control->Histology Gene_Expression Gene Expression (RT-qPCR) Control->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Control->Protein_Analysis Enzyme_Activity Enzyme Activity (Zymography) Control->Enzyme_Activity TM5441_Preventive->Histology TM5441_Preventive->Gene_Expression TM5441_Preventive->Protein_Analysis TM5441_Preventive->Enzyme_Activity TM5441_Interventional->Histology TM5441_Interventional->Gene_Expression TM5441_Interventional->Protein_Analysis TM5441_Interventional->Enzyme_Activity Hypertension_Workflow cluster_Animals Animal Model cluster_Induction Disease Induction cluster_Treatment Treatment Groups cluster_Analysis Endpoint Analysis Mice Wild-Type Mice LNAME L-NAME in Drinking Water Mice->LNAME administered Control L-NAME Alone LNAME->Control TM5441_Treatment L-NAME + this compound LNAME->TM5441_Treatment Blood_Pressure Systolic Blood Pressure Control->Blood_Pressure Fibrosis Periaortic Fibrosis Control->Fibrosis Senescence_Marker p16Ink4a Expression Control->Senescence_Marker Telomere_Length Telomere Length Control->Telomere_Length TM5441_Treatment->Blood_Pressure TM5441_Treatment->Fibrosis TM5441_Treatment->Senescence_Marker TM5441_Treatment->Telomere_Length

References

TM5441: A Potent and Specific Research Tool for Investigating Plasminogen Activator Inhibitor-1 Biology

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action

cluster_0 Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin Fibrin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs Fibrin->FDPs degraded by tPA_uPA tPA / uPA tPA_uPA->Plasmin PAI1 PAI-1 PAI1->tPA_uPA inhibits Latent_PAI1 Latent PAI-1 PAI1->Latent_PAI1 converts to TM5441 This compound This compound->PAI1 inhibits

Figure 1: this compound's role in the fibrinolytic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound
Cell LineAssayIC50EffectReference
Various Human Cancer Cell LinesCell Viability9.7 to 60.3 μMDecreased cell viability[2]
HT1080 and HCT116Apoptosis (Caspase 3/7 activity)100 μM37-fold and 32-fold increase, respectively[7]
Endothelial Cells3D Matrigel BranchingNot specifiedInhibited EC branching[2]
Table 2: In Vivo Efficacy of this compound in Animal Models
Disease ModelAnimalDosage and AdministrationKey FindingsReference
Cancer (Xenografts)Mice20 mg/kg/day (oral)Increased tumor cell apoptosis and disrupted tumor vasculature.[2]
Non-alcoholic Fatty Liver Disease (NAFLD)Mice (High-fat diet)Not specifiedDecreased hepatic steatosis, inflammation, and fibrosis; improved insulin signaling.[6]
Hypertension and Vascular SenescenceMice (L-NAME induced)20 mg/kg/day (in chow) for 8 weeksAttenuated hypertension, cardiac hypertrophy, and periaortic fibrosis; prevented vascular senescence.[8][9]
Chronic Obstructive Pulmonary Disease (COPD)Mice (Cigarette smoke extract induced)20 mg/kg/day (oral) for 22 daysReduced airway inflammation, emphysema, and systemic PAI-1 activity.[3][10][11]
Alzheimer's DiseaseMice (APP/PS1)Not specifiedReduced Aβ load in the hippocampus and cortex; improved learning and memory.[12]
Table 3: Pharmacokinetics of this compound
Animal ModelAdministrationPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-life (T1/2)Reference
Mice (Xenografts)20 mg/kg (oral)11.4 μM1 hourUndetectable at 23 hours[2][7]
Rats (Wistar)5 mg/kg (oral gavage)Not specifiedNot specifiedNot specified[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Studies

1. High-Fat Diet-Induced NAFLD Model

  • Animals: Mice.

  • Diet: A high-fat diet (HFD) is administered to induce NAFLD.

  • This compound Administration: this compound is administered either as a preventive measure (early treatment) or after the onset of NAFLD (delayed treatment). The specific dosage and route of administration should be optimized for the study.[6]

  • Endpoint Analysis:

    • Metabolic Parameters: Monitor body weight and perform glucose and insulin tolerance tests.[6]

    • Histology: Collect liver tissues for histological analysis (e.g., H&E staining for steatosis, Sirius Red for fibrosis).[6]

    • Biochemical Analysis: Measure hepatic triglyceride content.[6]

    • Molecular Analysis: Perform Western blotting for proteins involved in insulin signaling (e.g., Akt, GSK-3β, JNK) and mitochondrial biogenesis (e.g., AMPK, PGC-1α). Conduct RT-PCR for genes related to lipogenesis and inflammation.[6]

2. L-NAME-Induced Hypertension Model

  • Animals: Wild-type mice.

  • Induction of Hypertension: Nω-nitro-L-arginine methyl ester (L-NAME) is administered in the drinking water (e.g., 1 mg/mL) for a specified period (e.g., 8 weeks).[13]

  • This compound Administration: this compound is mixed in the chow at a specific concentration (e.g., 20 mg/kg/day).[13]

  • Endpoint Analysis:

    • Blood Pressure: Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff device.[13]

    • Cardiac Function: Perform echocardiograms to assess left ventricular function.[13]

    • Histology: Harvest hearts and aortas for histological analysis (e.g., H&E for myocyte cross-sectional area, Masson's trichrome for fibrosis).[13]

    • Molecular Markers of Senescence: Measure p16Ink4a expression and telomere length in aortic tissue.[8][9]

cluster_1 In Vivo Experimental Workflow (L-NAME Model) start Start: Wild-type Mice grouping Randomly Assign to Groups: 1. Control 2. L-NAME 3. L-NAME + this compound start->grouping treatment 8-Week Treatment Period: - L-NAME in drinking water - this compound in chow grouping->treatment monitoring Bi-weekly Monitoring: - Systolic Blood Pressure treatment->monitoring endpoint Endpoint Analysis (Week 8) monitoring->endpoint echo Echocardiography endpoint->echo harvest Tissue Harvest: - Heart - Aorta endpoint->harvest end End echo->end histology Histological Analysis: - H&E (Hypertrophy) - Masson's Trichrome (Fibrosis) harvest->histology molecular Molecular Analysis: - p16Ink4a expression - Telomere length harvest->molecular histology->end molecular->end

Figure 2: A typical in vivo experimental workflow.

In Vitro Studies

1. Cell Viability Assay

  • Cell Lines: Various human cancer cell lines (e.g., HT1080, HCT116).[2]

  • Procedure: Seed cells in 96-well plates and treat with increasing concentrations of this compound for a specified duration.

  • Analysis: Assess cell viability using a standard method such as the MTT or MTS assay. Calculate the IC50 value.[2]

2. Apoptosis Assay

  • Cell Lines: HT1080 and HCT116 cells.[7]

  • Procedure: Treat cells with this compound at various concentrations.

  • Analysis: Measure caspase 3/7 activity using a commercially available luminescent or fluorescent assay kit.[7]

3. Endothelial Cell Branching Assay

  • Cells: Endothelial cells (ECs).[2]

  • Procedure: Coat 96-well plates with Matrigel. Seed ECs on the Matrigel and treat with this compound.

  • Analysis: After a suitable incubation period, visualize and quantify the formation of tube-like structures (branching) using microscopy and image analysis software.[2]

Signaling Pathways and Biological Roles

Fibrinolysis and Thrombosis
Cellular Senescence and Aging

cluster_2 This compound and Cellular Senescence Stressors Cellular Stressors (e.g., Doxorubicin, L-NAME) p53 p53 Stressors->p53 activates PAI1 PAI-1 p53->PAI1 upregulates Senescence Cellular Senescence (p16, p21 expression, Telomere shortening) PAI1->Senescence promotes This compound This compound This compound->PAI1 inhibits

Figure 3: Proposed pathway for this compound's effect on senescence.

Metabolic Regulation and Insulin Signaling

In the context of NAFLD, this compound has been shown to improve hepatic insulin resistance.[6] It achieves this by enhancing the phosphorylation of Akt and GSK-3β and reducing the phosphorylation of JNK, key components of the insulin signaling pathway.[6] Furthermore, this compound can activate AMPK and PGC-1α, leading to improved mitochondrial biogenesis and function.[6]

Inflammation and Fibrosis
Interaction with Vitronectin

Applications in PAI-1 Biology Research

Conclusion

References

Methodological & Application

TM5441 Cell Culture Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

Table 1: IC50 Values of TM5441 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HT1080Fibrosarcoma13.9
HCT116Colorectal CarcinomaNot specified
DaoyMedulloblastomaNot specified
MDA-MB-231Breast CancerNot specified
JurkatT-cell LeukemiaNot specified

Note: Specific IC50 values for all cell lines were not detailed in the provided search results, but the range was indicated to be between 9.7 to 60.3 μM.

Table 2: Effects of this compound on Gene and Protein Expression
TargetCell/Tissue TypeEffect of this compound TreatmentReference
Inflammation
Neutrophil Elastase (NE)Murine Lung Tissue (CSE-induced COPD model)Significantly decreased mRNA and protein levels.
Inflammatory Cell InfiltrationMurine BALF (CSE-induced COPD model)Significantly reduced total cells, macrophages, and neutrophils.
Insulin Signaling
Phospho-AktMurine Adipocytes (HFD-induced obesity)Normalized dysregulated phosphorylation.
Phospho-JNKMurine Adipocytes (HFD-induced obesity)Normalized dysregulated phosphorylation.
Mitochondrial Biogenesis
PGC-1α, Tfam, Cox4Murine Adipocytes (HFD-induced obesity)Prevented HFD-induced downregulation.
Fibrosis
Periaortic FibrosisMurine Aorta (L-NAME-induced hypertension)Prevented collagen accumulation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cultured cells.

Materials:

  • This compound

  • Target cell line

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis and necrosis using flow cytometry.

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of this compound on cell migration towards a chemoattractant.

Materials:

  • This compound

  • Target cell line

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Pre-treat cells with this compound at various concentrations for a specified time.

  • Resuspend the treated cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.

  • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 15 minutes and then wash with water.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis of PAI-1 Signaling Pathway

Materials:

  • This compound

  • Target cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at desired concentrations and time points.

  • Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

TM5441_Signaling_Pathway This compound This compound PAI1 PAI-1 (Active) This compound->PAI1 Inhibits uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates uPAR uPAR uPA_tPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Plasmin->Fibrin_Degradation ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Cell_Migration_Invasion Cell Migration & Invasion Apoptosis Apoptosis Integrins Integrins uPAR->Integrins Interacts with Intracellular_Signaling Intracellular Signaling (e.g., Akt, JNK) uPAR->Intracellular_Signaling Activates Integrins->Cell_Migration_Invasion Promotes ECM->Cell_Migration_Invasion Intracellular_Signaling->Cell_Migration_Invasion Regulates Intracellular_Signaling->Apoptosis Regulates

Experimental_Workflow_this compound Start Start: Cell Culture Treatment Treatment with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Migration Cell Migration Assay (e.g., Transwell) Treatment->Migration WesternBlot Western Blot Analysis (PAI-1 Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Migration->DataAnalysis WesternBlot->DataAnalysis

Application Notes and Protocols for TM5441 in a Mouse Model of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

  • Improved Mitochondrial Function: TM5441 has been shown to prevent the HFD-induced downregulation of genes involved in mitochondrial biogenesis and function in white adipose tissue (WAT).[1] This helps maintain adipocyte health and prevent inflammation.

  • Reduced Inflammation: The compound attenuates macrophage infiltration and the expression of pro-inflammatory cytokines in the adipose tissue of mice on a high-fat diet.[1][2]

  • Enhanced Insulin Sensitivity: this compound normalizes the phosphorylation of key proteins in the insulin signaling pathway, such as JNK and Akt, thereby preventing insulin resistance in adipocytes.[1][2]

Signaling Pathway

cluster_0 High-Fat Diet cluster_1 This compound Intervention cluster_2 Pathophysiological Consequences cluster_3 Therapeutic Outcomes HFD High-Fat Diet PAI1 ↑ PAI-1 HFD->PAI1 This compound This compound This compound->PAI1 Mito_Dys Mitochondrial Dysfunction PAI1->Mito_Dys Inflammation Adipose Tissue Inflammation PAI1->Inflammation IR Insulin Resistance (↓ p-Akt, ↑ p-JNK) PAI1->IR Lipolysis_Inhibition ↓ Lipolysis PAI1->Lipolysis_Inhibition Mito_Bio ↑ Mitochondrial Biogenesis (↑ PGC-1α) Inflammation_Red ↓ Inflammation IS_Imp ↑ Insulin Sensitivity (↑ p-Akt, ↓ p-JNK) Lipolysis_Act ↑ Lipolysis (↑ ATGL, p-HSL) Mito_Dys->Inflammation Obesity_Red Reduced Obesity Inflammation->IR Mito_Bio->Obesity_Red Inflammation_Red->Obesity_Red IS_Imp->Obesity_Red Lipolysis_Act->Obesity_Red

This compound Signaling Pathway in Obesity

Experimental Protocols

I. Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a widely used model to mimic human obesity and metabolic syndrome.

Materials:

  • C57BL/6J mice (male, 10 weeks old)[1][2]

  • Normal diet (ND): 18% of total calories from fat[1][2]

  • High-fat diet (HFD): 60% of total calories from fat[1][2] or a high-fat, high-sugar (HFHS) diet (40% fat, 2% cholesterol, and drinking water with 42 g/L of fructose/glucose)[4]

  • This compound

  • Vehicle: 0.25% carboxymethyl cellulose (CMC)[1]

Procedure:

  • Acclimatize mice for at least one week upon arrival, with ad libitum access to water and a standard chow diet.

  • Randomly assign mice to experimental groups (e.g., ND, HFD + Vehicle, HFD + this compound).

  • House mice individually or in small groups and maintain them on a 12-hour light/dark cycle.

  • For the obesity induction, switch the diet of the HFD groups from standard chow to the high-fat diet. The ND group continues to receive the normal diet.

  • Monitor body weight and food intake weekly.[1]

II. This compound Administration

This compound can be administered through oral gavage or mixed into the feed.

A. Oral Gavage:

  • Prepare a suspension of this compound in 0.25% CMC.

  • Administer this compound daily via oral gavage at a dose of 20 mg/kg body weight.[1][2][6]

  • Administer an equal volume of the vehicle (0.25% CMC) to the control groups (ND and HFD + Vehicle).[1]

B. Feed Admixture:

  • This compound can be mixed with the HFD powder and then shaped into pellets.

  • The concentration should be calculated to achieve a target dose of approximately 15 mg/kg body weight per day, based on the average daily food consumption of the mice.[7]

III. In Vivo Metabolic Phenotyping

A series of tests can be performed to assess the metabolic effects of this compound.

A. Glucose Tolerance Test (GTT):

  • Fast mice for 6 hours.

  • Measure baseline blood glucose from a tail snip using a glucometer.

  • Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

B. Insulin Tolerance Test (ITT):

  • Fast mice for 4 hours.

  • Measure baseline blood glucose.

  • Administer human insulin (0.75 U/kg body weight) via i.p. injection.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

IV. Tissue Collection and Analysis

At the end of the study, various tissues should be collected for further analysis.

  • Euthanize mice following approved institutional guidelines.

  • Collect blood via cardiac puncture for plasma analysis (e.g., insulin, triglycerides, free fatty acids).

  • Dissect and weigh white adipose tissue (epididymal, subcutaneous), brown adipose tissue, and liver.

  • Fix a portion of the tissues in 10% neutral buffered formalin for histology (e.g., H&E staining for adipocyte size).

  • Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for gene expression (qRT-PCR) and protein analysis (Western blotting).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a diet-induced obesity mouse model.

cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Obesity Induction & Treatment cluster_2 Phase 3: Metabolic Phenotyping cluster_3 Phase 4: Terminal Endpoint Analysis Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body Weight) Acclimatization->Baseline Diet Dietary Intervention (ND or HFD) Baseline->Diet Treatment Daily this compound or Vehicle Administration (Oral Gavage or Feed) Diet->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring GTT Glucose Tolerance Test (GTT) Monitoring->GTT After 8-9 weeks ITT Insulin Tolerance Test (ITT) GTT->ITT Euthanasia Euthanasia & Tissue Collection ITT->Euthanasia At 10 weeks Histology Histology (Adipocyte Size) Euthanasia->Histology Biochem Plasma Analysis (Insulin, Lipids) Euthanasia->Biochem MolBio Molecular Biology (qPCR, Western Blot) Euthanasia->MolBio

Experimental Workflow for this compound Study

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.

Table 1: Metabolic Parameters

ParameterNormal Diet (ND)High-Fat Diet (HFD) + VehicleHigh-Fat Diet (HFD) + this compound
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Food Intake (kcal/day)
Fat Mass (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)
HOMA-IR
Plasma Triglycerides (mg/dL)
Plasma Free Fatty Acids (mM)

Table 2: Gene and Protein Expression Analysis (in Adipose Tissue)

TargetNormal Diet (ND)High-Fat Diet (HFD) + VehicleHigh-Fat Diet (HFD) + this compound
PAI-1 mRNA
PGC-1α mRNA
UCP-1 mRNA
TNF-α mRNA
p-Akt / Total Akt
p-JNK / Total JNK
ATGL Protein
p-HSL / Total HSL

Note: All animal experiments should be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols, including dosages and timings, may need to be optimized for your specific experimental setup.

References

Application Notes and Protocols: TM5441 Administration in L-NAME Induced Hypertension Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the key quantitative data from studies investigating the effects of TM5441 in the L-NAME induced hypertension model.

Table 1: Effect of this compound on Systolic Blood Pressure in L-NAME Treated Mice

Treatment GroupDurationSystolic Blood Pressure (mmHg)
Wild-Type (WT)8 WeeksBaseline
WT + L-NAME8 Weeks183 ± 13
WT + L-NAME + this compound8 Weeks163 ± 21

Data presented as mean ± SD. A significant reduction in systolic blood pressure was observed in the this compound co-treated group compared to the L-NAME alone group (P=0.009).[5]

Table 2: Key Pathological and Senescence Markers

ParameterWT + L-NAMEWT + L-NAME + this compoundReduction with this compound
Periaortic Fibrosis (% of total vascular area)31 ± 6%22 ± 3%34%
Cardiac Hypertrophy (LV wall thickness)IncreasedReduced by 16%16%
Cardiac Hypertrophy (myocyte cross-sectional area)IncreasedReduced by 10%10%
p16Ink4a Expression (fold change vs. WT)3-fold increasePrevented increase-
Average Telomere Length Ratio (Aortic Tissue)DecreasedMaintained-

Data indicates that this compound significantly attenuates L-NAME-induced periaortic fibrosis, cardiac hypertrophy, and markers of vascular senescence.[1][2][6]

Experimental Protocols

L-NAME Induced Hypertension Model and this compound Administration

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • Nω-nitro-L-arginine methyl ester (L-NAME) (Sigma-Aldrich)

  • This compound

  • Standard mouse chow

  • Drinking water bottles

Procedure:

  • Animal Acclimatization: Acclimate wild-type mice to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide the mice into three groups:

    • Control (Wild-Type)

    • L-NAME

    • L-NAME + this compound

  • L-NAME Administration: Dissolve L-NAME in the drinking water at a concentration of 1 mg/mL.[1] This provides an approximate daily dose of 100-120 mg/kg.[1] Provide this water ad libitum to the L-NAME and L-NAME + this compound groups for the duration of the study (typically 8 weeks).[1][2] The control group receives regular drinking water.

  • This compound Administration: Mix this compound into the powdered mouse chow at a concentration that results in a daily intake of 20 mg/kg/day.[1] This dosage has been shown to be effective in this model.[1] Provide this medicated chow to the L-NAME + this compound group for the entire study period. The other groups receive standard chow.

  • Monitoring: Monitor the body weight and food/water consumption of the mice regularly.

  • Study Duration: The typical duration for this model to develop significant hypertension and associated pathologies is 8 weeks.[1][2]

Measurement of Systolic Blood Pressure (Tail-Cuff Method)

This non-invasive method is used to monitor blood pressure changes throughout the study.

Materials:

  • Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)

  • Mouse restrainers of appropriate size

  • Warming platform

Procedure:

  • Acclimatization: Acclimate the mice to the restrainer and the procedure for several days before starting the actual measurements to minimize stress-induced blood pressure variations.

  • Warming: Place the mouse on a warming platform set to a comfortable temperature (around 37°C) for 5-10 minutes to increase blood flow to the tail.

  • Restraint: Gently guide the mouse into the restrainer.

  • Cuff Placement: Place the occlusion and sensor cuffs at the base of the tail.

  • Measurement: Follow the manufacturer's instructions for the specific tail-cuff system. Typically, the system will automatically inflate and deflate the cuff multiple times to obtain a series of readings.

  • Data Acquisition: Record the systolic blood pressure for each mouse. It is recommended to take the average of at least 10-15 measurements per session.

  • Frequency: Measure systolic blood pressure at baseline and then every 2 weeks throughout the 8-week study period.[1][2]

Histological Analysis of Periaortic Fibrosis (Masson's Trichrome Staining)

This protocol is used to visualize and quantify collagen deposition (fibrosis) in the aortic tissue.

Materials:

  • Aortic tissue sections (paraffin-embedded)

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Aniline blue solution

  • 1% Acetic acid solution

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

  • Microscope with imaging software

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the aortic tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Mordanting: Place slides in Bouin's solution at 56-60°C for 1 hour to improve staining quality.

  • Washing: Rinse thoroughly in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

  • Washing: Wash in running tap water for 10 minutes.

  • Cytoplasmic and Muscle Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

  • Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.

  • Washing and Differentiation: Rinse briefly in distilled water and then differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a suitable mounting medium.

  • Imaging and Quantification: Capture images of the stained sections. Use image analysis software to quantify the blue-stained fibrotic area relative to the total vascular area. The ratio of fibrotic area to total vascular area is a measure of periaortic fibrosis.[1]

Quantitative Real-Time PCR (qRT-PCR) for p16Ink4a Expression

This protocol is used to measure the gene expression of the senescence marker p16Ink4a in aortic tissue.

Materials:

  • Aortic tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for p16Ink4a and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from the aortic tissue samples according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for p16Ink4a and the housekeeping gene in separate wells of a qPCR plate.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR system. The thermal cycling conditions will depend on the specific master mix and primers used.

  • Data Analysis: Analyze the amplification data. The relative expression of p16Ink4a can be calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene. An increase in p16Ink4a expression is indicative of increased cellular senescence.[1]

Measurement of Average Telomere Length (qPCR-based method)

This protocol provides a relative measure of telomere length in aortic tissue.

Materials:

  • Genomic DNA isolated from aortic tissue

  • qPCR master mix (e.g., SYBR Green)

  • Primers for telomeric repeats (Telg and Telc)

  • Primers for a single-copy reference gene (e.g., 36B4)

  • Real-time PCR system

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from aortic tissue samples using a standard DNA extraction kit.

  • DNA Quantification: Determine the concentration of the extracted genomic DNA.

  • qPCR Reaction Setup: Prepare two separate qPCR reactions for each sample: one with telomere-specific primers and one with primers for the single-copy reference gene. Each reaction should contain the genomic DNA template, qPCR master mix, and the respective primers.

  • qPCR Amplification: Perform the qPCR reactions in a real-time PCR system.

  • Data Analysis: Determine the threshold cycle (Ct) values for both the telomere (T) and the single-copy gene (S) reactions for each sample. The relative telomere length is calculated as the T/S ratio, which is proportional to the average telomere length. A decrease in the T/S ratio indicates telomere shortening.[1]

Visualizations

Signaling Pathway

LNAME L-NAME eNOS eNOS (Endothelial Nitric Oxide Synthase) LNAME->eNOS Inhibits Hypertension Hypertension NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes Vasodilation->Hypertension Reduces VascularRemodeling Vascular Remodeling (Fibrosis) VascularSenescence Vascular Senescence This compound This compound PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Inhibits Proteases Proteases (e.g., Plasmin) PAI1->Proteases Inhibits ECM_Degradation Extracellular Matrix Degradation Proteases->ECM_Degradation Promotes ECM_Degradation->VascularRemodeling Reduces

Caption: Signaling pathway in L-NAME induced hypertension and the action of this compound.

Experimental Workflow

Start Start: Wild-Type Mice Grouping Randomly Assign to 3 Groups: 1. Control 2. L-NAME 3. L-NAME + this compound Start->Grouping Treatment 8-Week Treatment Period: - L-NAME in drinking water (1 mg/mL) - this compound in chow (20 mg/kg/day) Grouping->Treatment Monitoring Bi-weekly Monitoring: Systolic Blood Pressure (Tail-Cuff) Treatment->Monitoring Endpoint End of Study (8 Weeks): Tissue Harvest (Aorta, Heart) Treatment->Endpoint Monitoring->Treatment continues Analysis Endpoint Analyses: - Periaortic Fibrosis (Histology) - Cardiac Hypertrophy - p16Ink4a Expression (qRT-PCR) - Telomere Length (qPCR) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data

References

Application of TM5441 in Cancer Xenograft Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TM5441

Mechanism of Action

Signaling Pathway

PAI1_Inhibition_Pathway This compound Mechanism of Action This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits Apoptosis Intrinsic Apoptosis This compound->Apoptosis Promotes uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Caspase3 Caspase-3 PAI1->Caspase3 Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Caspase3->Apoptosis Induces

This compound inhibits PAI-1, leading to increased apoptosis.

In Vitro Activity of this compound

Prior to in vivo studies, the activity of this compound was characterized in various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability.

Cell LineCancer TypeThis compound IC50 (µM)
HT1080Fibrosarcoma9.7
HCT116Colon Carcinoma12.3
Other Cell LinesVarious9.7 to 60.3
Data sourced from a study by Placencio et al.[1][2]

In addition to reducing cell viability, this compound was shown to decrease cell proliferation and induce apoptosis in a dose-dependent manner in HT1080 and HCT116 cells.[1]

Cell LineAssayThis compound Concentration (µM)Observed Effect
HT1080Proliferation (BrdU)50~42% decrease in BrdU positive cells
HCT116Proliferation (BrdU)50~29% decrease in BrdU positive cells
HT1080Apoptosis (Caspase 3/7)100~37-fold increase in activity
HCT116Apoptosis (Caspase 3/7)100~32-fold increase in activity
Data sourced from a study by Placencio et al.[1][2]

Cancer Xenograft Study Protocol

The following protocol is based on a study that evaluated the in vivo efficacy of this compound in mouse xenograft models.[1]

Experimental Workflow

Xenograft_Workflow This compound Xenograft Study Workflow cluster_setup Setup cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture (HT1080 / HCT116) AnimalAcclimation 2. Animal Acclimation (Immunocompromised Mice) CellImplantation 3. Subcutaneous Cell Implantation AnimalAcclimation->CellImplantation TumorGrowth 4. Tumor Growth Monitoring CellImplantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization TreatmentAdmin 6. Daily Oral Administration (this compound or Vehicle) Randomization->TreatmentAdmin TumorMeasurement 7. Tumor Volume Measurement TreatmentAdmin->TumorMeasurement Endpoint 8. Endpoint Analysis (Apoptosis, Vasculature) TumorMeasurement->Endpoint

References

Application Notes and Protocols for Studying Diabetic Nephropathy with TM5441

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

PAI-1 Signaling Pathway in Diabetic Nephropathy

PAI1_Pathway cluster_upstream Upstream Stimuli cluster_pai1 PAI-1 Regulation cluster_tm5441 Therapeutic Intervention cluster_downstream Downstream Effects High Glucose High Glucose PAI-1 Upregulation PAI-1 Upregulation High Glucose->PAI-1 Upregulation Plasminogen Plasminogen PAI-1 Upregulation->Plasminogen Inhibits tPA/uPA ECM Accumulation ECM Accumulation PAI-1 Upregulation->ECM Accumulation Inflammation Inflammation PAI-1 Upregulation->Inflammation This compound This compound This compound->PAI-1 Upregulation Inhibits Plasmin Plasmin Plasminogen->Plasmin ECM Degradation ECM Degradation Plasmin->ECM Degradation Fibrosis Fibrosis ECM Accumulation->Fibrosis Macrophage Infiltration Macrophage Infiltration Inflammation->Macrophage Infiltration

Experimental Protocols

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice

This protocol describes the induction of diabetes in mice using STZ and subsequent treatment with this compound to evaluate its therapeutic efficacy in a model of diabetic nephropathy.[1][2]

Materials:

  • 6-week-old male C57BL/6 mice[1]

  • Streptozotocin (STZ)

  • Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)[1]

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)[1]

  • Blood glucose monitoring system

  • Metabolic cages for urine collection

  • Reagents and equipment for plasma creatinine measurement, urinary albumin analysis, histology, and molecular biology assays.

Protocol:

  • Induction of Diabetes:

    • Acclimatize 6-week-old male C57BL/6 mice for at least one week.

    • Induce diabetes by a single intraperitoneal injection of STZ (150 mg/kg body weight).[1][2] Prepare STZ solution fresh in cold sodium citrate buffer immediately before injection.

    • Inject an equivalent volume of sodium citrate buffer into age-matched control mice.[1]

    • Monitor blood glucose levels to confirm the development of diabetes (blood glucose > 250 mg/dL).

  • This compound Administration:

    • Divide the diabetic mice into two groups: one receiving this compound and the other receiving vehicle. A control group of non-diabetic mice should also receive the vehicle.

    • Administer this compound orally at a dose of 10 mg/kg/day.[1][2] Administer the vehicle to the control and diabetic control groups.

    • Continue treatment for 16 weeks.[1][2]

  • Sample Collection and Analysis:

    • At the end of the 16-week treatment period, place mice in metabolic cages for 24-hour urine collection.

    • Sacrifice the mice and collect blood and kidney tissues.

    • Urine Analysis: Measure urinary albumin excretion.

    • Blood Analysis: Measure plasma glucose and creatinine levels.

    • Kidney Analysis:

      • Measure kidney-to-body weight ratio.

      • Perform histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerular volume, fractional mesangial area, and fibrosis.[1]

      • Conduct immunohistochemistry to detect markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., fibronectin).[1]

      • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of genes related to fibrosis (e.g., Collagen Iα1, fibronectin) and inflammation (e.g., MCP-1).[1]

In Vitro Model: PAI-1-Induced Fibrotic and Inflammatory Responses in Renal Cells

Materials:

  • Mouse proximal tubular epithelial cells (mProx24)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)[1]

  • This compound

  • Reagents and equipment for qRT-PCR and plasmin activity assays.

Protocol:

  • Cell Culture:

    • Culture mProx24 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]

    • For experiments, seed cells and allow them to reach near-confluence.

    • Serum-starve the cells for 24 hours before treatment.[1]

    • Pre-treat the serum-starved cells with this compound (10 µM) for 4 hours.[1]

  • Analysis:

    • Gene Expression Analysis: Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA expression of fibrotic markers (e.g., TGF-β1, Collagen Iα1) and inflammatory markers (e.g., MCP-1).[1]

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study A STZ-induced Diabetic Mice B Oral Administration of this compound (10 mg/kg/day) for 16 weeks A->B C Sample Collection (Urine, Blood, Kidneys) B->C D Analysis of Renal Function, Fibrosis, and Inflammation C->D E Culture Mouse Proximal Tubular Cells (mProx24) F Pre-treatment with this compound (10 µM) E->F G Stimulation with Recombinant PAI-1 (50 nM) F->G H Analysis of Gene Expression and Plasmin Activity G->H

Caption: Workflow for in vivo and in vitro studies of this compound in diabetic nephropathy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in a streptozotocin-induced diabetic mouse model.[1]

Table 1: Metabolic and Renal Parameters in STZ-Induced Diabetic Mice Treated with this compound

ParameterControlDiabeticDiabetic + this compound (10 mg/kg)
Plasma Glucose (mg/dL)145 ± 8489 ± 25475 ± 31
Plasma Creatinine (mg/dL)0.18 ± 0.020.25 ± 0.030.23 ± 0.02
Kidney/Body Weight (mg/g)9.8 ± 0.315.2 ± 0.913.9 ± 0.7
Urinary Albumin (µ g/day )25.6 ± 3.1148.2 ± 15.785.3 ± 9.8†
Glomerular Volume (x10^5 µm³)4.5 ± 0.28.2 ± 0.56.1 ± 0.4†
Fractional Mesangial Area (%)12.1 ± 0.828.4 ± 1.519.2 ± 1.1†
p < 0.05 vs. Control; †p < 0.05 vs. Diabetic

Table 2: Effect of this compound on Renal mRNA Expression of Fibrosis and Inflammation Markers

GeneControlDiabeticDiabetic + this compound (10 mg/kg)
Collagen Iα11.0 ± 0.12.5 ± 0.31.4 ± 0.2†
Fibronectin1.0 ± 0.12.8 ± 0.41.6 ± 0.2†
α-SMA1.0 ± 0.12.2 ± 0.31.3 ± 0.2†
MCP-11.0 ± 0.13.1 ± 0.41.8 ± 0.3†
F4/801.0 ± 0.12.9 ± 0.31.7 ± 0.2†
PAI-11.0 ± 0.13.5 ± 0.52.1 ± 0.3†
*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Data are expressed as fold change relative to the control group)
GeneControlPAI-1 (50 nM)PAI-1 + this compound (10 µM)
TGF-β11.0 ± 0.12.2 ± 0.21.3 ± 0.1†
Collagen Iα11.0 ± 0.12.8 ± 0.31.5 ± 0.2†
MCP-11.0 ± 0.13.0 ± 0.41.6 ± 0.2†
p < 0.05 vs. Control; †p < 0.05 vs. PAI-1 (Data are expressed as fold change relative to the control group)

Conclusion

References

Application Notes and Protocols: TM5441 in the In Vitro Angiogenesis Assay (Matrigel)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Matrigel Assay

The Matrigel assay is based on the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (Matrigel).[8] Matrigel, derived from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins such as laminin and collagen IV.[8] This environment mimics the in vivo basement membrane and induces endothelial cells to attach, migrate, and align, forming a network of tubes. The extent of tube formation can be quantified to assess the pro- or anti-angiogenic effects of test compounds.

Signaling Pathway of PAI-1 Inhibition by TM5441 in Angiogenesis

G cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell Vitronectin Vitronectin Integrin αVβ3 Integrin Vitronectin->Integrin VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Angiogenesis Angiogenic Signaling (Proliferation, Migration) VEGFR2->Angiogenesis Activates Integrin->VEGFR2 Enhances Signaling PAI1 PAI-1 PAI1->Vitronectin Binds PAI1->Integrin Blocks Binding to Vitronectin This compound This compound This compound->PAI1 Inhibits

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro angiogenesis assay using this compound on Matrigel.

G prep_matrigel 1. Thaw & Coat Plates with Matrigel seeding 4. Seed Cells with This compound/Vehicle on Matrigel prep_matrigel->seeding prep_cells 2. Prepare Endothelial Cell Suspension prep_cells->seeding prep_this compound 3. Prepare this compound Working Solutions prep_this compound->seeding incubation 5. Incubate (4-18 hours) seeding->incubation imaging 6. Image Tube Formation incubation->imaging quantification 7. Quantify Angiogenesis (Tube Length, Branch Points) imaging->quantification

Caption: Workflow for the this compound in vitro angiogenesis assay on Matrigel.

Detailed Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (Growth Factor Reduced)

  • This compound (and appropriate vehicle, e.g., DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent imaging, optional)

  • Inverted microscope with a digital camera

Protocol
  • Preparation of Matrigel-Coated Plates:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Culture and Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium according to standard protocols.

    • Use cells at a low passage number for optimal tube formation.

    • On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in a basal medium (e.g., EBM-2 with 0.5-2% FBS).

    • Perform a cell count and adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the basal medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Seeding Cells on Matrigel:

    • Add 100 µL of the cell suspension (containing 2 x 10^4 cells) to each Matrigel-coated well.

    • Add the this compound dilutions or vehicle control to the respective wells. The final volume in each well should be approximately 150-200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically. Tube formation is typically observed within 4-6 hours and may start to degrade after 18 hours.[9]

  • Imaging:

    • Visualize the tube formation using an inverted phase-contrast microscope.

    • Capture images from several representative fields for each well.

    • (Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding, or stained at the end of the incubation period.

  • Quantification of Angiogenesis:

    • Quantify the extent of tube formation from the captured images using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Commonly measured parameters include:

      • Total tube length

      • Number of branch points (nodes)

      • Number of loops (meshes)

Data Presentation

Treatment GroupHemoglobin Concentration (µ g/plug )Endothelial Cell Staining (% of Control)
Vehicle Control100 ± 15100 ± 12
PAI-039 (10 mg/kg)75 ± 1268 ± 10
PAI-039 (30 mg/kg)52 ± 1045 ± 8
PAI-039 (100 mg/kg)35 ± 828 ± 6

Troubleshooting

  • No or Poor Tube Formation:

    • Cell Passage Number: Use low passage endothelial cells.

    • Matrigel Quality: Ensure Matrigel was properly stored and handled. Use a new lot if necessary.

    • Cell Density: Optimize the number of cells seeded per well.

    • Serum Concentration: The presence of a low concentration of serum is often required for tube formation.

  • High Background in Vehicle Control:

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells.

  • Variability Between Wells:

    • Even Matrigel Coating: Ensure the Matrigel is evenly distributed at the bottom of the well.

    • Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting.

Conclusion

References

Application Notes and Protocols for Immunohistochemistry Staining in TM5441 Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action and Key Signaling Pathways

  • Insulin Signaling: In models of non-alcoholic fatty liver disease (NAFLD), TM5441 treatment has been demonstrated to improve hepatic insulin sensitivity by enhancing the phosphorylation of Akt and GSK3β, while reducing JNK signaling.[3]

  • Mitochondrial Biogenesis and Function: this compound can activate AMPK and PGC-1α, key regulators of mitochondrial biogenesis, leading to improved mitochondrial function.[3]

  • Inflammation: Treatment with this compound has been shown to reduce inflammatory markers. For instance, in high-fat diet-induced NAFLD, it decreased the infiltration of F4/80-positive macrophages and the expression of pro-inflammatory markers like MCP-1 and NLRP3.[3]

  • Fibrosis: this compound exhibits anti-fibrotic effects by reducing collagen accumulation and increasing the activity of matrix metalloproteinase-9 (MMP-9).[3][4]

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound treatment on various physiological and pathological parameters.

Table 1: Effect of this compound on Systemic and Vascular Parameters in L-NAME-Induced Hypertension Model

ParameterControlL-NAME TreatedL-NAME + this compound TreatedReference
Systolic Blood Pressure (mmHg)135 ± 16183 ± 13163 ± 21[4][6]
Periaortic Fibrosis (%)22 ± 331 ± 621 ± 3[4][6]

Table 2: Effect of this compound on Hepatic Parameters in High-Fat Diet (HFD)-Induced NAFLD Model

ParameterNormal Diet (ND)High-Fat Diet (HFD)HFD + this compoundReference
F4/80 Positive Area (%)~1%~5%~2%[3]
Plasma PAI-1 Activity (ng/mL)Not Reported1.73 ± 0.181.23 ± 0.06[7]

Experimental Protocols

This section provides detailed protocols for immunohistochemical staining of tissues treated with this compound. The protocols are adaptable for both paraffin-embedded and frozen sections.

Protocol 1: Immunohistochemistry Staining of Paraffin-Embedded Tissues

This protocol is suitable for analyzing the expression of markers such as F4/80, p-Akt, and collagen in formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials:

  • Phosphate-buffered saline (PBS)

  • Xylene or a safer alternative (e.g., Histoclear)

  • Ethanol (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal serum in PBS)

  • Primary antibody (e.g., anti-F4/80, anti-p-Akt, anti-collagen I)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or alternative) for 2 x 10 minutes.

    • Immerse in 100% ethanol for 2 x 10 minutes.

    • Immerse in 95% ethanol for 5 minutes.

    • Immerse in 70% ethanol for 5 minutes.

    • Rinse with distilled water.[8][9]

  • Antigen Retrieval:

    • Submerge slides in pre-heated antigen retrieval solution.

    • Heat in a microwave, pressure cooker, or water bath according to standard protocols (e.g., microwave for 10-15 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[10]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.[8]

    • Rinse with PBS (3 x 5 minutes).

  • Chromogenic Detection:

    • Incubate sections with DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).[8]

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with tap water.

    • Dehydrate through graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry Staining of Frozen Tissues

This protocol is suitable for antigens that may be sensitive to the harsh fixation and processing steps of paraffin embedding.

Materials:

  • Optimal Cutting Temperature (OCT) compound

  • Acetone or Methanol (pre-chilled at -20°C)

  • PBS

  • Hydrogen peroxide (0.3% in PBS)

  • Blocking buffer (e.g., 10% normal serum in PBS with 0.1% Triton X-100)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody or biotinylated secondary antibody and streptavidin-fluorophore conjugate

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Embed fresh tissue in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.[10]

    • Store blocks at -80°C until sectioning.

    • Cut sections (5-10 µm) on a cryostat and mount on charged slides.

  • Fixation:

    • Fix sections in pre-chilled acetone or methanol for 10 minutes at -20°C.

    • Air dry for 10-15 minutes.

    • Rinse with PBS.

  • Peroxidase Blocking (for chromogenic detection):

    • Incubate with 0.3% hydrogen peroxide in PBS for 10 minutes.

    • Rinse with PBS.

  • Blocking and Permeabilization:

    • Incubate sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with the secondary antibody (fluorophore-conjugated or biotinylated) for 1 hour at room temperature in the dark.

  • Signal Amplification (if using biotinylated secondary):

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-fluorophore conjugate for 30 minutes in the dark.

  • Counterstaining and Mounting:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with DAPI for 5 minutes for nuclear staining.

    • Rinse with PBS.

    • Mount with an aqueous mounting medium.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for IHC analysis.

TM5441_Signaling_Pathway cluster_this compound This compound cluster_PAI1 PAI-1 System cluster_downstream Downstream Effects This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Inflammation Inflammation (F4/80, MCP-1 ↑) PAI1->Inflammation Promotes Insulin_Resistance Insulin Resistance (p-Akt ↓) PAI1->Insulin_Resistance Promotes Senescence Senescence (p16, p21 ↑) PAI1->Senescence Promotes Fibrosis Fibrosis (Collagen ↑) tPA_uPA->Fibrosis Reduces

IHC_Workflow start Tissue Sample from This compound-treated Animal fixation Fixation (e.g., Formalin or Freezing) start->fixation embedding Embedding (Paraffin or OCT) fixation->embedding sectioning Sectioning embedding->sectioning staining Immunohistochemical Staining (Primary & Secondary Antibodies) sectioning->staining detection Signal Detection (DAB or Fluorescence) staining->detection imaging Microscopy & Imaging detection->imaging analysis Image Analysis & Quantification imaging->analysis end Results analysis->end

Caption: Experimental workflow for immunohistochemical analysis of this compound-treated tissues.

References

Application Notes and Protocols for TM5441 in a Murine Model of COPD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of TM5441 in a CSE-induced murine model of COPD.

Table 1: Effect of this compound on Lung Structure and Function

ParameterControl (PBS)Control + this compoundCSECSE + this compound
Mean Linear Intercept (MLI, μm) Data not providedData not provided55.8 ± 2.137.2 ± 1.4
Destructive Index (DI, %) Data not providedData not provided41.0 ± 1.7Significantly decreased
Airway Resistance (RI) Data not providedData not providedSignificantly increasedSignificantly suppressed
Dynamic Compliance (Cdyn) Data not providedData not providedSignificantly reducedSignificantly suppressed reduction

Table 2: Effect of this compound on Airway Inflammation

ParameterControl (PBS)CSECSE + this compound
Total Cells in BALF (x10^5) Data not providedSignificantly increasedSignificantly suppressed
Neutrophils in BALF (x10^3) Data not providedSignificantly increasedSignificantly suppressed
Macrophages in BALF (x10^4) Data not providedSignificantly increasedSignificantly suppressed
ParameterControl (PBS)CSECSE + this compound
Plasma PAI-1 Activity (ng/mL) Data not provided1.73 ± 0.181.23 ± 0.06
NE mRNA Expression (Lung) Data not providedSignificantly increasedSignificantly decreased
NE Protein Level (pg/mL of lung homogenate) Data not provided4305 ± 12361626 ± 212

Data presented as mean ± SEM.[1]

Experimental Protocols

Protocol 1: Murine Model of COPD Induction via Cigarette Smoke Extract (CSE)

This protocol describes the induction of COPD in mice through the intratracheal administration of CSE.

Materials:

  • C57BL/6J mice (male, 8 weeks old)

  • Commercial cigarettes

  • Phosphate-buffered saline (PBS)

  • 0.22 μm syringe filter

  • Anesthetic (e.g., isoflurane)

  • Intratracheal administration device

Procedure:

  • CSE Preparation:

    • Generate smoke from one cigarette and bubble it through 5 mL of PBS at a rate of 5 minutes per cigarette.

    • Filter the resulting solution through a 0.22 μm syringe filter to sterilize and remove particulate matter. This solution is considered 100% CSE.

    • Dilute the 100% CSE with PBS to the desired concentration for administration (e.g., 40%). Prepare fresh for each use.

  • Animal Anesthetization:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Intratracheal Administration:

    • On days 1, 8, and 15 of the experimental period, intratracheally administer 50 μL of 40% CSE to each mouse in the experimental group.

    • Administer 50 μL of PBS to the control group using the same method and schedule.

  • Monitoring:

    • Monitor the animals for any signs of distress throughout the study.

  • Sacrifice:

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution:

    • Suspend this compound in the vehicle to a final concentration that allows for a dosage of 20 mg/kg body weight in a reasonable volume for oral gavage.

  • Administration Schedule:

Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol describes the collection of BAL fluid (BALF) for the assessment of inflammatory cell infiltration.

Materials:

  • Anesthetic

  • Tracheal cannula

  • Suture

  • Ice-cold PBS

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin and staining reagents (e.g., Diff-Quik)

Procedure:

  • Animal Euthanasia and Preparation:

    • Euthanize the mouse via an approved method.

    • Expose the trachea through a midline incision and insert a cannula. Secure it with a suture.

  • BALF Collection:

    • Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate.

    • Repeat this process three times with fresh PBS. Pool the collected fluid.

  • Cell Counting:

    • Centrifuge the pooled BALF at a low speed (e.g., 300 x g for 10 minutes) to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Count the total number of cells using a hemocytometer or an automated cell counter.

  • Differential Cell Count:

    • Prepare cytospin slides from the cell suspension.

    • Stain the slides with a differential stain (e.g., Diff-Quik).

    • Perform a differential cell count (macrophages, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.

Protocol 4: Lung Histology and Morphometry

This protocol outlines the procedure for preparing lung tissue for histological examination and quantifying emphysema.

Materials:

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope with imaging software

Procedure:

  • Lung Fixation:

    • Following BALF collection, perfuse the pulmonary circulation with PBS to remove blood.

    • Inflate the lungs with 4% PFA at a constant pressure (e.g., 25 cmH2O) and ligate the trachea.

    • Immerse the fixed lungs in 4% PFA for 24 hours.

  • Tissue Processing and Staining:

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Cut 4-5 μm thick sections using a microtome.

    • Mount the sections on slides and stain with H&E.

  • Morphometric Analysis:

    • Mean Linear Intercept (MLI): Capture at least 10 random, non-overlapping fields from each lung section at 100x magnification. Overlay a grid with horizontal and vertical lines. Count the number of times the lines cross the alveolar septa. MLI is calculated as (Total length of lines) / (Total number of intercepts). An increase in MLI indicates airspace enlargement.

    • Destructive Index (DI): Capture images as above. The DI is the ratio of the number of destroyed alveolar spaces to the total number of alveolar spaces, expressed as a percentage.

Materials:

  • Blood collection tubes with anticoagulant (e.g., citrate)

  • Centrifuge

  • Lung tissue

  • Homogenizer

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

    • Collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Lung Neutrophil Elastase (NE) Protein (ELISA):

    • Harvest a portion of the lung tissue and snap-freeze it in liquid nitrogen.

    • Homogenize the frozen tissue in an appropriate lysis buffer.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Measure the NE protein concentration in the supernatant using a specific mouse NE ELISA kit according to the manufacturer’s instructions.[1]

  • Lung Neutrophil Elastase (NE) mRNA (RT-qPCR):

    • Extract total RNA from a separate portion of lung tissue using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (RT-qPCR) using specific primers for mouse NE and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative expression of NE mRNA.[1]

Visualizations

Diagram 1: Proposed Mechanism of this compound in a Murine COPD Model

TM5441_Mechanism cluster_Inhibition This compound Action cluster_Pathogenesis COPD Pathogenesis This compound This compound PAI1 PAI-1 Activity This compound->PAI1 Inhibits Neutrophils Neutrophil Infiltration & Activation PAI1->Neutrophils Promotes CSE Cigarette Smoke Extract CSE->PAI1 Increases NE Neutrophil Elastase (NE) Release Neutrophils->NE Leads to Emphysema Emphysema & Airway Inflammation NE->Emphysema Causes

Diagram 2: Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_Analysis Downstream Analysis Start Day 1: Start of Experiment Induction COPD Induction: Intratracheal CSE (Days 1, 8, 15) Start->Induction Treatment Treatment: Oral this compound (20 mg/kg) (Days 1-22) Start->Treatment Sacrifice Day 22: Sacrifice & Sample Collection Induction->Sacrifice Treatment->Sacrifice BAL BALF Analysis: Cell Counts Sacrifice->BAL Collect BALF Histology Lung Histology: MLI & DI Sacrifice->Histology Collect Lungs Function Pulmonary Function: RI & Cdyn Sacrifice->Function Assess Function Biomarkers Biomarker Analysis: PAI-1 & NE Levels Sacrifice->Biomarkers Collect Blood/Lungs

Caption: Murine COPD model workflow from induction to multi-parameter analysis.

References

Troubleshooting & Optimization

TM5441 solubility in PBS and other buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of TM5441 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound in PBS and other common buffers, alongside detailed experimental protocols and a schematic of its primary signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO, allowing for the preparation of stock solutions up to 100 mg/mL.[3] For optimal results and to avoid issues with moisture absorption which can affect solubility, it is recommended to use fresh, anhydrous DMSO.[2]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous buffers like PBS. What can I do to prevent this?

A2: this compound has low solubility in aqueous solutions.[2] Precipitation upon dilution of a DMSO stock solution into aqueous buffers is a common issue. To mitigate this, we recommend the following:

  • Use a lower concentration stock solution: While highly concentrated stock solutions are possible in DMSO, using a lower starting concentration (e.g., 10 mM) can sometimes facilitate better mixing into the aqueous buffer.

  • Increase the percentage of organic co-solvent: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been successfully used to maintain solubility.[1] For in vitro assays, ensure the final concentration of DMSO in your culture medium is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Sonication and warming: Gentle warming to 37°C and brief sonication can help to redissolve small amounts of precipitate. However, prolonged heating is not recommended.

  • Prepare fresh dilutions: It is best to prepare working dilutions fresh for each experiment and use them immediately to minimize the chances of precipitation over time.

Q3: What is the known solubility of this compound in PBS?

A3: While specific quantitative data for the solubility of this compound in PBS alone is limited, one study reports a solubility of 0.14 mg/mL in a 1:6 mixture of DMF and PBS (pH 7.2). This indicates that the solubility in PBS is likely to be low. Researchers should anticipate that achieving high concentrations of this compound in purely aqueous buffers like PBS will be challenging.

Q4: Can I store this compound solutions? If so, under what conditions?

A4: this compound powder can be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3] It is recommended to use freshly prepared aqueous working solutions immediately.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/BufferConcentrationNotes
DMSOup to 100 mg/mL (233.20 mM)Ultrasonic assistance may be needed.[3]
DMSO86 mg/mL (200.55 mM)Use fresh, moisture-free DMSO.[2]
DMF33 mg/mL
DMF:PBS (pH 7.2) (1:6)0.14 mg/mLIndicates low aqueous solubility.
WaterInsoluble[2]
EthanolInsoluble[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 428.82 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.288 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment. For example, if the final desired concentration is 10 µM in a total volume of 1 mL of cell culture medium.

  • Perform a serial dilution of the DMSO stock solution in cell culture medium. To achieve a 10 µM final concentration from a 10 mM stock, you can add 1 µL of the stock solution to 999 µL of cell culture medium.

  • It is crucial to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly to prevent precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is below a level that could cause cellular toxicity (typically less than 0.5%).

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathway

TM5441_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular uPA/tPA uPA/tPA Plasminogen Plasminogen uPA/tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Pro-Apoptotic Factors Pro-Apoptotic Factors Plasmin->Pro-Apoptotic Factors Activates PAI-1 PAI-1 PAI-1->uPA/tPA Inhibits p53 p53 PAI-1->p53 Upregulates Apoptosis Apoptosis Pro-Apoptotic Factors->Apoptosis p21 p21 p53->p21 Activates Senescence Senescence p21->Senescence Induces This compound This compound This compound->PAI-1 Inhibits

References

Technical Support Center: TM5441 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5441 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo studies?

A1: The choice of solvent and vehicle for this compound depends on the route of administration. For oral administration, several vehicles have been successfully used. A common initial solvent is Dimethyl sulfoxide (DMSO), which should be fresh and anhydrous as this compound's solubility is significantly impacted by moisture.[1][2] For final formulation, DMSO is typically used in combination with other excipients to ensure biocompatibility and stability.

Q2: My this compound powder is stuck to the vial. What should I do?

A2: If the powdered this compound adheres to the vial, it is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom before adding any solvent.[3]

Q3: I am observing precipitation after dissolving this compound. How can I resolve this?

A3: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure that you are using high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[1][2] For formulations containing multiple components, add each solvent sequentially and ensure the solution is clear before adding the next component.[1][2]

Q4: Are there established oral formulations for this compound in mice?

A4: Yes, several formulations have been reported for oral administration in mice. These include suspensions in 0.5% carboxymethyl cellulose (CMC) or formulations containing a mixture of DMSO, PEG300, Tween 80, and saline, or DMSO and corn oil.[1][3] In some studies, this compound has also been dissolved in DMSO and mixed with peanut butter and honey for administration.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Dissolution - Poor solvent quality- Insufficient mixing- Low temperature- Use fresh, anhydrous DMSO.[1][2]- Apply sonication to aid dissolution.[1][3]- Gentle heating may also help; however, monitor for compound stability.
Precipitation in Final Formulation - Incompatible excipients- Incorrect order of solvent addition- Saturation limit exceeded- Follow established multi-component formulation protocols, adding solvents one by one and ensuring clarity at each step.[1][2]- Prepare the mixed solution immediately before use for optimal results.[2]- Refer to the solubility data to ensure you are not exceeding the maximum concentration for the chosen vehicle.
Adverse Effects in Animals - High concentration of DMSO- Vehicle toxicity- For injections, it is advisable to dilute the DMSO-solubilized compound in saline or PBS to reduce toxicity. Ensure the final DMSO concentration is low.[5]- Always include a vehicle-only control group in your study to assess any effects of the formulation itself.[5]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various vehicles suitable for in vivo studies.

Vehicle Composition Maximum Concentration Notes
DMSO100 mg/mL (233.20 mM)Ultrasonic treatment is recommended. Hygroscopic DMSO can significantly impact solubility.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (5.83 mM)Results in a clear solution.[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.83 mM)Results in a clear solution.[1]
0.5% Carboxymethyl CelluloseNot specified, but used for oral administration at 10 mg/kg/day.[3]Forms a homogeneous suspension.[2]

Experimental Protocols

Protocol 1: Preparation of this compound in a Multi-Component Vehicle for Oral Gavage

This protocol is adapted from formulations providing a clear solution of this compound.[1]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add 10% of the final volume as anhydrous DMSO.

  • Sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.

  • Sequentially add 40% PEG300, followed by 5% Tween-80, and finally 45% saline to reach the final volume.

  • Mix thoroughly after each addition until the solution is clear.

  • The final formulation should be a clear solution ready for oral gavage. It is recommended to use this solution immediately.[2]

Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle for Oral Gavage

This protocol provides an alternative formulation using corn oil.[1]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Corn Oil

  • Sterile conical tubes

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder into a sterile conical tube.

  • Add 10% of the final volume as anhydrous DMSO.

  • Sonicate the mixture until the this compound is fully dissolved.

  • Add 90% corn oil to the DMSO solution to achieve the final concentration.

  • Mix thoroughly until a clear solution is obtained.

  • This formulation is suitable for oral administration.

Visualizations

experimental_workflow This compound Dissolution Workflow for In Vivo Studies cluster_preparation Preparation of this compound Stock cluster_formulation Formulation for Oral Administration start Start: Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve sonicate Sonicate until Clear dissolve->sonicate vehicle_choice Choose Vehicle sonicate->vehicle_choice peg_tween Add PEG300, Tween 80, Saline vehicle_choice->peg_tween Multi-component corn_oil Add Corn Oil vehicle_choice->corn_oil Oil-based cmc Prepare 0.5% CMC Suspension vehicle_choice->cmc Suspension final_solution_peg Final Clear Solution peg_tween->final_solution_peg final_solution_oil Final Clear Solution corn_oil->final_solution_oil final_suspension_cmc Final Homogeneous Suspension cmc->final_suspension_cmc administer Administer to Animal Model final_solution_peg->administer final_solution_oil->administer final_suspension_cmc->administer

Caption: Workflow for dissolving and formulating this compound for in vivo oral administration.

signaling_pathway This compound Mechanism of Action This compound This compound PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 inhibits Apoptosis Induction of Apoptosis in Cancer Cells PAI1->Apoptosis suppresses Vascular_Health Improved Vascular Health PAI1->Vascular_Health negatively impacts Anti_Aging Anti-Senescence Effects PAI1->Anti_Aging promotes senescence

References

TM5441 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing TM5441 stock solutions?

A1: It is recommended to dissolve this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution.[1][2] For example, a 10 mM stock solution in DMSO is commonly used.[3] To ensure complete dissolution, sonication or gentle heating may be applied.[1][3] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintaining the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C for up to three years.[1][4] Stock solutions prepared in a solvent like DMSO are stable for up to two years at -80°C and one year at -20°C.[3][4]

Q3: What is the stability of this compound once diluted in cell culture media?

A3: Currently, there is limited publicly available data on the specific half-life and degradation rate of this compound in various cell culture media (e.g., DMEM, RPMI-1640). The stability of small molecules in aqueous media can be influenced by factors such as pH, temperature, and interactions with media components.[5][6] Therefore, it is strongly recommended to prepare fresh media containing this compound for each experiment or to validate its stability for longer-term storage under your specific experimental conditions using the protocol provided below. For in vivo studies, it is advised to use freshly prepared solutions on the same day.[3]

Q4: I observed precipitation when adding my this compound DMSO stock to the cell culture medium. What should I do?

A4: Precipitation can occur if the final concentration of DMSO is too low to maintain this compound solubility or if the compound's solubility limit in the aqueous medium is exceeded. To mitigate this, ensure the final DMSO concentration in your culture medium does not fall below a level that supports solubility. It is also crucial to add the this compound stock solution to the medium with vigorous mixing to facilitate rapid dispersion. If precipitation persists, consider lowering the final working concentration of this compound.

Q5: At what concentration should I use this compound in my cell culture experiments?

A5: The effective concentration of this compound is cell-line dependent. The reported IC50 values for various human cancer cell lines range from 13.9 to 51.1 μM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Data Summary Tables

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf LifeSource(s)
Powder -20°C3 years[1][4]
+4°C2 years[4]
In Solvent (e.g., DMSO) -80°C2 years[3][4]
-20°C1 year[3][4]

Table 2: Solubility of this compound

SolventConcentrationNotesSource(s)
DMSO ≥ 86 mg/mL (200.55 mM)Use of fresh, anhydrous DMSO is recommended.[2]
100 mg/mL (233.20 mM)Ultrasonic assistance may be needed.[4]
In Vivo Formulation 1 ≥ 2.5 mg/mL (5.83 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]
In Vivo Formulation 2 ≥ 2.5 mg/mL (5.83 mM)10% DMSO, 90% Corn Oil[3]

Experimental Protocols & Troubleshooting

Protocol: Assessing the Bioactivity of this compound in Cell Culture Media Over Time

This protocol provides a framework to determine the stability of this compound in your specific cell culture medium by measuring its biological activity at different time points.

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Bioassay cluster_analysis Data Analysis prep_media Prepare this compound-containing media at desired concentration (e.g., 2X final). prep_aliquots Create aliquots for each time point (e.g., 0, 6, 12, 24, 48 hours). prep_media->prep_aliquots incubate Incubate aliquots under standard cell culture conditions (37°C, 5% CO2). prep_aliquots->incubate treat_cells At each time point, treat cells with the corresponding 'aged' this compound media. incubate->treat_cells seed_cells Seed target cells in a multi-well plate. seed_cells->treat_cells incubate_assay Incubate for a predetermined duration (e.g., 48 hours). treat_cells->incubate_assay measure Measure biological endpoint (e.g., Caspase 3/7 activity, cell viability). incubate_assay->measure analyze Plot biological activity vs. time to determine stability and effective half-life. measure->analyze

Caption: Workflow for determining this compound stability in media.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments 1. Repeated freeze-thaw cycles of stock solution.2. Degradation of this compound in media during prolonged experiments.3. Variability in cell health or density.1. Aliquot stock solutions after initial preparation to avoid multiple freeze-thaw events.2. Prepare fresh this compound-containing media for each experiment. If media must be stored, validate its stability first.3. Standardize cell seeding protocols and monitor cell health.
Loss of expected biological effect 1. this compound has degraded in the working solution.2. Incorrect initial concentration.3. Cell line has developed resistance.1. Use a fresh aliquot of stock solution to prepare new media. Perform the stability assessment protocol.2. Verify calculations and dilution steps. Confirm the purity of the this compound powder via its Certificate of Analysis.3. Use a low-passage number of cells and verify the expression of PAI-1.
Visible particles or cloudiness in media 1. Precipitation of this compound.2. Bacterial or fungal contamination.1. Ensure the DMSO concentration is sufficient to maintain solubility. Mix thoroughly when diluting the stock. Consider using a lower final concentration.2. Perform a sterility check. Always use aseptic techniques when preparing media.

Mechanism of Action Visualization

G cluster_plasminogen Plasminogen Activation cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound PAI1 PAI-1 This compound->PAI1 tPA tPA PAI1->tPA uPA uPA PAI1->uPA Mito Mitochondrial Depolarization PAI1->Mito Inhibition of PAI-1 leads to downstream effects on mitochondria Plasminogen Plasminogen tPA->Plasminogen uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Casp9 Caspase-9 Mito->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound signaling pathway and its effects.

References

potential off-target effects of TM5441

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TM5441. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

Q2: Has the specificity of this compound been evaluated against other related proteins?

Q3: Is there any information on a broad off-target screening panel for this compound?

Based on publicly available information, a comprehensive off-target screening of this compound against a broad panel of kinases, receptors, and other enzymes has not been reported. While specificity against some related proteins has been established, researchers should be mindful of the potential for uncharacterized off-target effects.

Q4: What are the known effects of this compound on cardiovascular parameters?

Preclinical studies have investigated the effects of this compound on the cardiovascular system. In a study using a mouse model of hypertension, this compound was found to attenuate the development of high blood pressure and cardiac hypertrophy.[1][3] Importantly, this compound did not show an effect on the hERG electrical current in vitro, suggesting a low potential for causing cardiac arrhythmias.[1]

Q5: Has the genotoxic potential of this compound been assessed?

Yes, this compound has been evaluated for its mutagenic potential using the Ames test, and the results were negative.[1]

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments with this compound.

  • Possible Cause 1: Compound Stability and Solubility.

    • Troubleshooting Step: Ensure that your stock solution of this compound is properly prepared and stored. Refer to the manufacturer's instructions for recommended solvents and storage conditions. Prepare fresh working solutions for each experiment to avoid degradation.

  • Possible Cause 2: Assay Conditions.

  • Possible Cause 3: Cell Type Specific Effects.

Issue 2: My in vivo experiment with this compound is not showing the expected therapeutic effect on tumor growth.

  • Possible Cause 1: Pharmacokinetics and Dosing.

    • Troubleshooting Step: One preclinical study in a mouse xenograft model of cancer reported that while this compound had biological activity on the tumor vasculature and induced apoptosis, it did not significantly affect overall tumor growth at a dose of 20 mg/kg/day.[5] The study noted that this dose resulted in an average peak plasma concentration only slightly lower than the in vitro IC50 for the cancer cell line used.[5] Consider conducting a dose-response study to determine the optimal dose for your specific animal model and tumor type.

  • Possible Cause 2: Tumor Microenvironment.

  • Possible Cause: Potential Off-Target Effects.

    • Troubleshooting Step: As a broad off-target profile for this compound is not publicly available, it is important to consider the possibility of off-target effects.

      • Literature Review: Search for studies that have used this compound in a similar experimental system to see if comparable effects have been reported.

      • Signaling Pathway Analysis: Investigate the unexpected phenotype by performing pathway analysis (e.g., Western blotting for key signaling proteins, RNA sequencing) to identify potentially affected off-target pathways.

Quantitative Data Summary

Table 1: In Vitro Specificity of this compound

TargetAssay TypeResultReference
PAI-1Chromogenic AssayDose-dependent inhibition[1]
Antithrombin IIIChromogenic AssayNo inhibition[1]
α2-AntiplasminChromogenic AssayNo inhibition[1]
hERGElectrophysiologyNo effect on current up to 10 µM[1]

Table 2: Preclinical Safety Assessment of this compound

TestSystemResultReference
Ames TestIn vitro (bacterial reverse mutation)Negative[1]
Repeated-Dose Toxicity (2 weeks)RatNOAEL: 30 mg/kg (female), 100 mg/kg (male)[1]

Experimental Protocols

This protocol is a generalized representation based on the methodology described in the literature.[1]

  • Reagents:

    • Human tissue plasminogen activator (tPA)

    • Plasmin-specific chromogenic substrate

    • This compound stock solution (e.g., in DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the plasmin-specific chromogenic substrate to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode for 15-30 minutes.

    • The rate of color development is proportional to the residual tPA activity.

Visualizations

PAI_1_Signaling_Pathway Simplified PAI-1 Signaling Pathway uPA_tPA uPA / tPA Plasmin Plasmin uPA_tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation promotes ECM_Degradation ECM Degradation Plasmin->ECM_Degradation promotes Growth_Factor_Activation Growth Factor Activation Plasmin->Growth_Factor_Activation promotes Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation Cell_Migration Cell Migration Growth_Factor_Activation->Cell_Migration Angiogenesis Angiogenesis Growth_Factor_Activation->Angiogenesis PAI_1 PAI-1 PAI_1->uPA_tPA inhibits This compound This compound This compound->PAI_1 inhibits

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results with this compound Start Unexpected Experimental Result Check_Basics Verify Compound Integrity & Experimental Conditions Start->Check_Basics Literature_Review Review Literature for Similar Findings Check_Basics->Literature_Review On_Target_Hypothesis Hypothesize On-Target Effect (Dose, Cell Type, etc.) Literature_Review->On_Target_Hypothesis Off_Target_Hypothesis Hypothesize Off-Target Effect Literature_Review->Off_Target_Hypothesis Dose_Response Perform Dose-Response Experiment On_Target_Hypothesis->Dose_Response Alternative_Inhibitor Use Structurally Different PAI-1 Inhibitor Off_Target_Hypothesis->Alternative_Inhibitor Conclusion Draw Conclusion on Effect Dose_Response->Conclusion PAI1_Knockdown Use PAI-1 Knockdown/Knockout System Alternative_Inhibitor->PAI1_Knockdown Pathway_Analysis Conduct Pathway Analysis (Western, RNA-seq) PAI1_Knockdown->Pathway_Analysis Pathway_Analysis->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

Technical Support Center: TM5441 Hepatotoxicity and Reactive Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the known hepatotoxicity profile of TM5441?

A1: Currently, there is limited publicly available data specifically detailing the hepatotoxicity of this compound. In fact, several studies have reported a hepatoprotective role for this compound in the context of non-alcoholic fatty liver disease (NAFLD), where it has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[1][2][3] However, it is crucial for researchers to independently evaluate the potential for liver injury in their specific experimental models.

Q2: Does this compound have the potential to form reactive metabolites?

A2: Yes. This compound contains a furan moiety, a structural feature known to be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes. Research suggests that this compound can be metabolized to a reactive cis-2-butene-1,4-dial derivative. This electrophilic metabolite has the potential to covalently bind to cellular macromolecules like proteins, which is a mechanism often associated with idiosyncratic drug-induced liver injury.

Q3: Which cytochrome P450 enzymes are likely involved in the metabolism of this compound?

A3: While the specific human CYP enzymes responsible for the bioactivation of this compound have not been definitively identified in widely available literature, furan-containing compounds are typically metabolized by various CYP isoforms, with CYP2E1 and members of the CYP3A and CYP2C subfamilies often being implicated.

Q4: How can I assess the potential for this compound-induced hepatotoxicity in my experiments?

A4: A multi-pronged approach is recommended. This includes in vitro cytotoxicity assays using liver-derived cells (e.g., HepG2, HepaRG, or primary hepatocytes), measurement of liver enzyme leakage (e.g., ALT, AST) in cell culture supernatant, and assessment of markers for oxidative stress and apoptosis. For in vivo studies, monitoring of plasma liver enzyme levels and histopathological examination of liver tissue are standard practices.

Q5: What methods can be used to detect the formation of this compound-derived reactive metabolites?

A5: The most common method is reactive metabolite trapping. This involves incubating this compound with liver microsomes (or other metabolic systems) in the presence of a trapping agent, such as glutathione (GSH). The stable GSH-conjugate of the reactive metabolite can then be detected and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

In Vitro Hepatotoxicity Assays
Issue Possible Cause Troubleshooting Steps
High variability in cell viability assays (e.g., MTT, LDH). Inconsistent cell seeding density, edge effects in multi-well plates, or issues with reagent preparation.Ensure uniform cell seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Prepare fresh reagents for each experiment.
No significant cytotoxicity observed at expected concentrations. The cell line used has low metabolic activity (low expression of relevant CYP enzymes). The incubation time is too short.Consider using a more metabolically competent cell line (e.g., HepaRG or primary hepatocytes). Extend the incubation time (e.g., 48 or 72 hours).
Discrepancy between different cytotoxicity endpoints. Different assays measure different aspects of cell death (e.g., membrane integrity vs. metabolic activity).Use a panel of cytotoxicity assays that measure different cellular events (e.g., LDH, Alamar Blue, and a caspase-3/7 assay for apoptosis).
Reactive Metabolite Trapping Experiments
Issue Possible Cause Troubleshooting Steps
No GSH-adduct detected by LC-MS/MS. Insufficient metabolic activation in the in vitro system. The reactive metabolite is too short-lived to be trapped. The LC-MS/MS method is not sensitive enough.Use liver microsomes from an induced animal model or a system with higher CYP activity. Increase the concentration of the trapping agent (GSH). Optimize the LC-MS/MS parameters for the specific mass of the expected adduct.
Multiple potential adduct peaks observed. Formation of multiple reactive metabolites or non-specific binding.Perform control incubations (without NADPH or without this compound) to identify background peaks. Use high-resolution mass spectrometry to confirm the elemental composition of the adducts.
Difficulty in structural elucidation of the adduct. Insufficient fragmentation in the MS/MS spectrum.Optimize the collision energy in the mass spectrometer to obtain informative fragment ions. Consider using stable isotope-labeled trapping agents to aid in identification.

Data Presentation

Table 1: Example Data on In Vitro Cytotoxicity of a Furan-Containing Compound in HepG2 Cells (24h incubation)

Note: This is example data for illustrative purposes. Specific quantitative data for this compound is not currently available in the public domain.

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Leakage (% of Control)Caspase-3/7 Activity (Fold Change)
0.198 ± 5102 ± 81.1 ± 0.2
195 ± 6105 ± 101.3 ± 0.3
1085 ± 8120 ± 122.5 ± 0.5
5060 ± 10180 ± 154.8 ± 0.7
10040 ± 7250 ± 206.2 ± 0.9

Table 2: Example In Vivo Liver Function Test Results in Rodents Treated with a Test Compound

Note: This is example data for illustrative purposes. Specific in vivo hepatotoxicity data for this compound is not currently available in the public domain.

Treatment GroupDose (mg/kg)Plasma ALT (U/L)Plasma AST (U/L)
Vehicle Control-40 ± 865 ± 12
Test Compound1045 ± 1070 ± 15
Test Compound50150 ± 30220 ± 45
Test Compound100400 ± 75550 ± 90

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay for Membrane Integrity:

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Protocol 2: In Vitro Reactive Metabolite Trapping with Glutathione
  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (e.g., 0.5 mg/mL)

    • This compound (e.g., 10 µM)

    • Glutathione (GSH) (e.g., 5 mM)

    • NADPH regenerating system (or NADPH)

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate for 60 minutes at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer.

    • Monitor for the expected mass of the this compound-GSH conjugate.

    • Perform MS/MS fragmentation of the candidate ion to confirm its structure.

Mandatory Visualization

hepatotoxicity_pathway This compound This compound (Furan-containing) CYP450 Cytochrome P450 (e.g., CYP2E1, CYP3A4) This compound->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite (cis-2-butene-1,4-dial) CYP450->ReactiveMetabolite Bioactivation Protein Cellular Proteins ReactiveMetabolite->Protein Covalent Binding ProteinAdducts Protein Adducts Protein->ProteinAdducts CellularStress Cellular Stress (Oxidative Stress, ER Stress) ProteinAdducts->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Proposed bioactivation pathway of this compound leading to potential hepatotoxicity.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Cytotoxicity Cytotoxicity Assays (HepG2, HepaRG) - MTT, LDH, Caspase Decision Potential Hepatotoxicity Risk Assessment Cytotoxicity->Decision Metabolism Metabolic Stability (Liver Microsomes) ReactiveMetabolite Reactive Metabolite Trapping (GSH, LC-MS/MS) Metabolism->ReactiveMetabolite ReactiveMetabolite->Decision AnimalModel Animal Model (e.g., Rodent) BloodSampling Blood Sampling (ALT, AST Measurement) AnimalModel->BloodSampling Histopathology Liver Histopathology AnimalModel->Histopathology End Conclusion on Hepatotoxicity Profile BloodSampling->End Histopathology->End Start Start: This compound Investigation Start->Cytotoxicity Start->Metabolism Decision->AnimalModel If risk identified Decision->End If no significant risk

Caption: Experimental workflow for assessing potential this compound-induced hepatotoxicity.

troubleshooting_logic Start Issue: No GSH-Adduct Detected CheckMetabolism Is the metabolic system active? (e.g., check positive control) Start->CheckMetabolism CheckInstrument Is the LC-MS/MS sensitive enough? CheckMetabolism->CheckInstrument Yes UseInducedMicrosomes Use induced microsomes or more active system CheckMetabolism->UseInducedMicrosomes No IncreaseTrapping Increase GSH concentration CheckInstrument->IncreaseTrapping Yes OptimizeMS Optimize MS parameters (e.g., source, collision energy) CheckInstrument->OptimizeMS No Conclusion Re-evaluate bioactivation potential IncreaseTrapping->Conclusion UseInducedMicrosomes->Start OptimizeMS->Start

Caption: Troubleshooting logic for reactive metabolite trapping experiments.

References

Technical Support Center: Optimizing TM5441 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TM5441 in animal studies. The information is designed to assist in optimizing experimental design and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Q2: What are the common research applications for this compound in animal models?

A2: this compound has been investigated in a variety of preclinical models, demonstrating protective effects in conditions such as:

  • Hypertension and vascular senescence[6][7]

  • Obesity and adipocyte injury[8][9]

  • Non-alcoholic fatty liver disease (NAFLD)[10]

  • Emphysema and airway inflammation[11]

  • Cancer, where it exhibits anti-tumorigenic and anti-angiogenic activities[12][13]

  • Anticoagulant-related nephropathy[14]

Q3: How should this compound be prepared for in vivo administration?

A3: The preparation of this compound for in vivo studies is critical due to its solubility characteristics. Here are some recommended formulations:

  • Suspension in Carboxymethyl Cellulose (CMC): A common method is to suspend this compound in a 0.5% or 0.25% CMC solution for oral gavage.[6][10]

  • Mixed in Chow: For long-term studies, this compound can be mixed directly into the animal chow at a specified concentration.[6]

  • Solubilization with Co-solvents: For other administration routes or higher concentrations, co-solvents may be necessary. A frequently used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2][15] Sonication may be required to aid dissolution.[15] Another option includes 10% DMSO in corn oil.[2] It is recommended to prepare these solutions fresh before use.[16]

Q4: What is the recommended dosage range for this compound in mice and rats?

A4: The optimal dosage of this compound can vary significantly depending on the animal model, the disease being studied, and the administration route. Based on published studies, dosages typically range from 5 mg/kg/day to 100 mg/kg/day. Refer to the dosage summary table below for more specific examples.

Q5: What is the pharmacokinetic profile of this compound?

A5: In rats, following oral administration of 5 mg/kg, the maximum plasma concentration (Tmax) is reached within 1-2 hours.[6] In mice, a 20 mg/kg oral dose resulted in an average peak plasma concentration of 11.4 μM after one hour, with the compound becoming undetectable after 23 hours.[2][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Solubility/Precipitation of this compound Solution This compound has limited solubility in aqueous solutions.* Ensure the use of fresh, anhydrous DMSO as moisture can reduce solubility.[16]* Prepare a suspension in 0.5% carboxymethyl cellulose (CMC) for oral administration.[6]* For a clear solution, use a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][15]* Use sonication and/or gentle heating to aid dissolution.[2][15]* Prepare solutions fresh immediately before use.[16]
Lack of Expected Efficacy Suboptimal dosage, administration route, or experimental design.* Dosage: Review the literature for effective doses in similar models (see table below). Consider performing a dose-response study to determine the optimal dose for your specific model.* Administration Route: Oral gavage is a common and effective route.[6][9][10] For some applications, continuous administration via medicated chow may be more suitable.[6]* Pharmacokinetics: Be aware that the half-life of this compound may require daily administration to maintain effective plasma concentrations.[2][13]
Concerns about Toxicity or Adverse Effects High dosage or off-target effects.* A 2-week repeated-dose toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg in females and 100 mg/kg in males.[6]* this compound has been shown not to affect the hERG electric current at concentrations up to 10 mM.[6]* Studies have shown that even at high doses (100 mg/kg/day), this compound did not impair blood clot formation or increase bleeding time in mice.[12][13]
Variability in Experimental Results Inconsistent drug preparation or administration.* Ensure consistent and accurate preparation of the this compound formulation for all animals in a study group.* Standardize the administration technique (e.g., gavage volume, timing) to minimize variability between animals.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Animal Studies

Animal Model Species Dosage Administration Route Vehicle Study Outcome Reference
L-NAME-Induced HypertensionMouse20 mg/kg/dayMixed in chow-Attenuated hypertension and vascular senescence[6]
High-Fat Diet-Induced ObesityMouse20 mg/kg/dayOral gavage-Prevented body weight gain and insulin resistance[8][9]
High-Fat Diet-Induced NAFLDMouse20 mg/kg/dayOral gavage0.25% CMCAmeliorated hepatic steatosis, inflammation, and fibrosis[10]
Diabetic NephropathyMouse10 mg/kg/dayOral gavage0.5% CMC-[15]
Cancer (Xenograft)Mouse20 mg/kg/dayOral gavage-Showed a trend of slower tumor growth[12][13]
Epidural FibrosisRat5 mg/kgIntragastric-Reduced epidural fibrosis[17]
Anticoagulant-Related NephropathyRat2.5, 5.0, 10.0 mg/kg/dayPer os-Ameliorated anticoagulant-induced increase in serum creatinine[14]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Hypertension Studies in Mice (Adapted from Boe et al., 2013)

  • Animal Model: 6-8 week old C57BL/6J mice.

  • Induction of Hypertension: L-NAME (1 mg/mL) is administered in the drinking water.

  • This compound Preparation: this compound is mixed into the standard chow at a concentration that provides a daily dose of 20 mg/kg. The amount of chow consumed and the body weight of the mice should be monitored to ensure accurate dosing.

  • Treatment Duration: 8 weeks.

  • Outcome Measures: Systolic blood pressure is measured every 2 weeks. At the end of the study, tissues such as the aorta and heart are harvested for analysis of fibrosis (e.g., Masson's trichrome staining) and senescence markers (e.g., p16Ink4a expression, telomere length).[6]

Protocol 2: Preparation and Administration of this compound for Obesity and NAFLD Studies in Mice (Adapted from Huh et al., 2016 and Mardian et al., 2017)

  • Animal Model: 10-week-old C57BL/6J mice.

  • Induction of Obesity/NAFLD: Mice are fed a high-fat diet (HFD; 60% of total calories from fat).

  • This compound Preparation: this compound is suspended in 0.25% carboxymethyl cellulose (CMC).

  • Administration: Administer 20 mg/kg of this compound daily via oral gavage. The control group receives the vehicle (0.25% CMC) only.

  • Treatment Duration: 10 weeks for obesity studies, with treatment starting at the initiation of the HFD. For NAFLD, a 10-week preventative treatment or a 4-week therapeutic treatment on mice with pre-existing glucose intolerance can be performed.[9][10]

  • Outcome Measures: Body weight, glucose tolerance tests (GTT), insulin tolerance tests (ITT), plasma lipid profiles, and histological analysis of liver and adipose tissue.[8][9][10]

Visualizations

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Processes tPA tPA Plasmin Plasmin tPA->Plasmin activates uPA uPA uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin (Blood Clot) Fibrin->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Cell_Migration Cell Migration & Invasion PAI1->Cell_Migration promotes Senescence Cellular Senescence PAI1->Senescence promotes Fibrosis Fibrosis PAI1->Fibrosis promotes This compound This compound This compound->PAI1 inhibits

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mouse) Disease_Induction Induce Disease (e.g., High-Fat Diet) Animal_Model->Disease_Induction Grouping Randomize into Groups (Control vs. This compound) Disease_Induction->Grouping Preparation Prepare this compound Formulation (e.g., 0.25% CMC suspension) Administration Daily Administration (e.g., 20 mg/kg via oral gavage) Preparation->Administration Monitoring Monitor Health & Parameters (e.g., Body Weight, Blood Glucose) Administration->Monitoring Tissue_Harvest Harvest Tissues (e.g., Liver, Adipose) Histology Histological Analysis (e.g., H&E, Masson's Trichrome) Tissue_Harvest->Histology Biochemical Biochemical Assays (e.g., Plasma Lipids, Gene Expression) Tissue_Harvest->Biochemical Data_Analysis Statistical Analysis Histology->Data_Analysis Biochemical->Data_Analysis

References

interpreting unexpected results with TM5441

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TM5441?

Q2: What is the typical effective concentration range for this compound in vitro?

Troubleshooting Unexpected Results

Q3: Unexpected Finding: this compound is inducing apoptosis in my cancer cell line, which was not the expected outcome. Why is this happening?

Troubleshooting Workflow: Investigating Unexpected Apoptosis

G cluster_0 Start: Unexpected Apoptosis Observed cluster_1 Initial Checks cluster_2 Mechanism Investigation cluster_3 Conclusion start Unexpected Apoptosis with this compound viability Confirm with secondary viability assay (e.g., CellTiter-Glo) start->viability caspase Measure Caspase-3/7 activity viability->caspase annexin Annexin V/PI staining for apoptosis confirmation caspase->annexin mito Assess mitochondrial membrane potential (e.g., TMRE, JC-1) annexin->mito plasmin Measure cell-associated plasmin activity mito->plasmin conclusion Conclude if intrinsic apoptosis pathway is induced plasmin->conclusion

Caption: Workflow for troubleshooting unexpected apoptosis induced by this compound.

Q4: My in vivo study with this compound in a cancer xenograft model shows minimal effect on tumor growth, despite evidence of biological activity. What could be the reason?

A4: This observation has been reported in the literature. In some xenograft models (e.g., HT1080 and HCT116), oral administration of this compound led to increased tumor cell apoptosis and vascular disruption, but these effects were not sufficient to cause a statistically significant reduction in overall tumor growth.[3][7]

Several factors could contribute to this:

  • Pharmacokinetics: The peak plasma concentration and the half-life of the compound might not be sufficient to exert a sustained anti-tumor effect. Pharmacokinetic studies in mice have shown an average peak plasma concentration of 11.4 µM one hour after oral administration, with undetectable levels after 23 hours.[3][7]

  • Dosing Regimen: The dose and frequency of administration may need to be optimized for your specific model.

Pharmacokinetic Profile of this compound in Mice

ParameterValueReference
Dose20 mg/kg (oral)[3]
Peak Plasma Concentration (Cmax)11.4 µM[3]
Time to Peak Concentration (Tmax)1 hour[3]
Trough Level (23 hours post-dose)Undetectable[3]

Q5: I am observing effects that seem unrelated to fibrinolysis, such as changes in cell signaling pathways (e.g., AMPK, JNK, Akt). Is this an off-target effect?

  • In diet-induced obese mice, this compound has been shown to normalize JNK and Akt phosphorylation in adipocytes, suggesting an effect on insulin signaling.[8]

  • In the context of non-alcoholic fatty liver disease (NAFLD), this compound treatment in mice activated AMPK and PGC-1α.[9]

Signaling Pathway Influenced by this compound

G This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits tPA_uPA tPA/uPA PAI1->tPA_uPA inhibits eNOS eNOS PAI1->eNOS inhibits Insulin_Signaling Insulin Signaling (Akt/JNK) PAI1->Insulin_Signaling modulates Mitochondrial_Biogenesis Mitochondrial Biogenesis (AMPK/PGC-1α) PAI1->Mitochondrial_Biogenesis modulates Plasmin Plasmin tPA_uPA->Plasmin activates Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis NO NO Production eNOS->NO

References

Technical Support Center: TM5441 & Hemostasis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the potential for TM5441 to induce bleeding during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to the coagulation cascade?

Q3: What do preclinical toxicology studies show regarding this compound and bleeding?

A3: Preclinical toxicology studies have indicated a favorable safety profile for this compound with respect to bleeding. A 2-week repeated-dose toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) at 30 mg/kg in females and 100 mg/kg in males, with no reports of bleeding events.[2] Furthermore, studies in animal models of disease, such as non-alcoholic fatty liver disease, have highlighted this compound's efficacy without an associated risk of bleeding.[1]

Q4: Has this compound been observed to affect standard coagulation parameters?

A4: A study in a rat model of 5/6 nephrectomy, which can be associated with anticoagulant-related nephropathy, showed that this compound administered at doses up to 10.0 mg/kg/day did not affect either the prothrombin time (PT), calculated as the simplified International Normalized Ratio (sINR), or the activated partial thromboplastin time (aPTT).[6] This suggests that this compound does not interfere with the intrinsic or extrinsic pathways of the coagulation cascade.

Q5: Can this compound exacerbate bleeding in the presence of anticoagulants?

A5: In a preclinical study involving rats with 5/6 nephrectomy treated with warfarin, the co-administration of this compound did not worsen the anticoagulant-associated increase in hematuria.[6][7] While this compound did not prevent the glomerular hemorrhage associated with anticoagulant therapy, it also did not increase it, suggesting it does not potentiate the bleeding risk of anticoagulants.[6][7]

Troubleshooting Guide

Issue: Unexpected bleeding observed in an animal model treated with this compound.

Possible Cause 1: Dose of this compound is excessively high.

  • Troubleshooting Step: Verify the dose calculation and administration accuracy. While preclinical studies have shown a good safety margin, extreme doses may lead to off-target effects or exacerbate underlying, unnoticed pathologies. Review the established NOAEL from toxicology studies and consider reducing the dose if it is significantly higher than what has been reported in the literature for similar models.

Possible Cause 2: Concomitant medication or underlying condition in the animal model.

Possible Cause 3: The observed bleeding is unrelated to this compound.

  • Troubleshooting Step: Include a vehicle-treated control group in your experiment. If bleeding is observed in both the this compound-treated and control groups, the cause is likely related to the experimental procedure (e.g., surgery, catheter placement) or the underlying pathology of the animal model rather than the compound itself.

Data from Preclinical Studies

ParameterAnimal ModelDoses of this compoundKey FindingsReference
Coagulation (sINR, aPTT)5/6 Nephrectomy Rats2.5, 5.0, 10.0 mg/kg/dayNo significant effect on sINR or aPTT.[6]
Hematuria5/6 Nephrectomy Rats on Warfarin2.5, 5.0, 10.0 mg/kg/dayDid not exacerbate warfarin-induced hematuria.[6][7]
General ToxicityHealthy Crl:CD (SD) RatsUp to 100 mg/kg/day for 2 weeksNOAEL established at 30 mg/kg (female) and 100 mg/kg (male) with no bleeding-related adverse events noted.[2]

Experimental Protocols

Assessment of Coagulation Parameters (PT and aPTT)

  • Objective: To determine the effect of this compound on the intrinsic and extrinsic coagulation pathways.

  • Methodology:

    • Blood samples are collected from control and this compound-treated animals into tubes containing 3.2% sodium citrate.

    • Platelet-poor plasma is prepared by centrifugation.

    • Prothrombin Time (PT): An excess of thromboplastin and calcium are added to the plasma, and the time to clot formation is measured. This is often converted to an International Normalized Ratio (INR) for standardization.

    • Activated Partial Thromboplastin Time (aPTT): An activator of the contact pathway (e.g., silica) and phospholipids are added to the plasma, followed by calcium. The time to clot formation is measured.

    • Results from this compound-treated groups are compared to vehicle-treated controls.

Visualizations

PAI1_Inhibition_Pathway cluster_fibrinolysis Fibrinolytic Pathway cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Fibrin_Clot Fibrin_Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation_Products Fibrin_Degradation_Products t-PA_u-PA t-PA / u-PA t-PA_u-PA->Plasminogen Activates PAI1 PAI-1 PAI1->t-PA_u-PA Inhibits This compound This compound This compound->PAI1 Inhibits Troubleshooting_Workflow Start Unexpected Bleeding Observed in this compound-Treated Animal CheckDose Is the dose of this compound excessively high? Start->CheckDose CheckConcomitant Are there concomitant medications or underlying conditions affecting hemostasis? CheckDose->CheckConcomitant No ActionDose Review dose calculations. Consider dose reduction. CheckDose->ActionDose Yes CheckControl Is bleeding also observed in the vehicle-treated control group? CheckConcomitant->CheckControl No ActionConcomitant Review experimental protocol and animal model characteristics. CheckConcomitant->ActionConcomitant Yes ActionControl Bleeding is likely procedure-related or model-dependent. CheckControl->ActionControl Yes Conclusion Bleeding is unlikely caused by this compound. CheckControl->Conclusion No

References

Validation & Comparative

A Comparative Guide to Small Molecule PAI-1 Inhibitors: TM5441 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Performance Comparison

The following table summarizes the key quantitative data for TM5441, TM5275, and tiplaxtinin, offering a side-by-side comparison of their in vitro potency and pharmacokinetic profiles.

ParameterThis compoundTM5275Tiplaxtinin (PAI-039)
In Vitro Potency (IC50) 9.7 - 60.3 μM[1]6.95 μM[2]2.7 μM[3]
Oral Bioavailability Orally bioavailable[1]Orally bioavailableOrally efficacious, 32% in dogs[4]
Cmax Not explicitly statedNot explicitly stated2.14 μg/mL (in dogs at 3 mg/kg)[4]
Tmax Not explicitly statedNot explicitly statedCoincides with thrombus formation in rat models[4]
Half-life (t1/2) Not explicitly statedNot explicitly stated5.42 hours (in dogs)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and aid in the design of future studies.

PAI-1 Inhibition Assay (Chromogenic)

Protocol:

  • A chromogenic substrate for t-PA (e.g., Spectrozyme t-PA) is added to each well.

  • The absorbance is measured kinetically at 405 nm using a microplate reader.

In Vivo Thrombosis Model (Ferric Chloride-Induced)

Principle: Topical application of ferric chloride (FeCl3) to a blood vessel induces oxidative injury to the endothelium, leading to the formation of a platelet-rich thrombus. The efficacy of an antithrombotic agent is assessed by its ability to prevent or delay vessel occlusion.

Protocol:

  • Mice or rats are anesthetized.

  • The carotid artery is surgically exposed and isolated.

  • A baseline blood flow is measured using a Doppler flow probe.

  • A piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).

  • The filter paper is removed, and the blood flow is continuously monitored.

  • The time to vessel occlusion (defined as the cessation of blood flow for a specific duration) is recorded.

  • The test compound (e.g., this compound) or vehicle is administered orally or intravenously at a specified time before the FeCl3 application.

  • The antithrombotic effect is evaluated by comparing the time to occlusion in the treated group versus the vehicle control group.[9][10][11][12]

Cell Viability Assay (MTS)

Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for determining the number of viable cells. In the presence of an electron coupling reagent (phenazine ethosulfate; PES), MTS is reduced by dehydrogenase enzymes in metabolically active cells to form a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Protocol:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Following the treatment period, the MTS reagent is added to each well.

  • The plate is incubated at 37°C for 1-4 hours to allow for the conversion of MTS to formazan.

  • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.[13][14][15]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams have been generated using Graphviz.

PAI1_Signaling_Pathway TGFb TGF-β Smad Smad2/3 TGFb->Smad AngII Angiotensin II p38MAPK p38 MAPK AngII->p38MAPK TNFa TNF-α NFkB NF-κB TNFa->NFkB PAI1_Gene PAI-1 Gene (SERPINE1) Smad->PAI1_Gene p38MAPK->PAI1_Gene NFkB->PAI1_Gene PAI1_Protein PAI-1 Protein PAI1_Gene->PAI1_Protein tPA tPA PAI1_Protein->tPA uPA uPA PAI1_Protein->uPA Thrombosis Thrombosis PAI1_Protein->Thrombosis Fibrosis Fibrosis PAI1_Protein->Fibrosis Plasminogen Plasminogen tPA->Plasminogen uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Plasmin->Fibrin_Degradation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation This compound This compound This compound->PAI1_Protein

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation PAI1_Inhibition_Assay PAI-1 Inhibition Assay (Chromogenic/ELISA) Determine_IC50 Determine IC50 PAI1_Inhibition_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability Assay (MTS/MTT) Assess_Cytotoxicity Assess Cytotoxicity Cell_Viability_Assay->Assess_Cytotoxicity Thrombosis_Model Thrombosis Model (FeCl3-induced) Determine_IC50->Thrombosis_Model Pharmacokinetics Pharmacokinetic Studies Assess_Cytotoxicity->Pharmacokinetics Evaluate_Efficacy Evaluate Antithrombotic Efficacy Thrombosis_Model->Evaluate_Efficacy Determine_PK_Profile Determine PK Profile (Cmax, Tmax, t1/2) Pharmacokinetics->Determine_PK_Profile

Inhibitor_Comparison_Logic This compound This compound Potency In Vitro Potency (IC50) This compound->Potency Pharmacokinetics Pharmacokinetics (Oral Bioavailability, Cmax, t1/2) This compound->Pharmacokinetics Efficacy In Vivo Efficacy (Antithrombotic) This compound->Efficacy Selectivity Selectivity This compound->Selectivity TM5275 TM5275 TM5275->Potency TM5275->Pharmacokinetics TM5275->Efficacy TM5275->Selectivity Tiplaxtinin Tiplaxtinin (PAI-039) Tiplaxtinin->Potency Tiplaxtinin->Pharmacokinetics Tiplaxtinin->Efficacy Tiplaxtinin->Selectivity Overall_Profile Overall Profile Potency->Overall_Profile Pharmacokinetics->Overall_Profile Efficacy->Overall_Profile Selectivity->Overall_Profile

References

Genetic Validation of TM5441: A Comparative Guide Using PAI-1 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Pharmacological Inhibition vs. Genetic Knockout

Table 1: Effects on L-NAME-Induced Hypertension and Vascular Senescence
ParameterWT + L-NAMEWT + L-NAME + TM5441PAI-1 KO + L-NAMEReference
Systolic Blood Pressure (mmHg) 183 ± 13163 ± 21Similar reduction to this compound[3][4]
Periaortic Fibrosis (%) 31 ± 622 ± 3Protected against fibrosis[3][4]
p16Ink4a Expression (fold change) ~3-fold increasePrevented increaseProtected against increase[3][4]
Telomere Length Significantly reducedMaintainedMaintained[3][4]

L-NAME (Nω-nitro-L-arginine methyl ester) is an inhibitor of nitric oxide synthase used to induce hypertension in animal models.

Table 2: Effects on High-Fat Diet (HFD)-Induced Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)
ParameterHFD-Fed WTHFD-Fed WT + this compoundHFD-Fed PAI-1 KOReference
Body Weight Gain IncreasedPreventedResistant to weight gain[5]
Systemic Insulin Resistance InducedPreventedImproved insulin sensitivity[5][6]
Hepatic Triglyceride Content IncreasedDecreasedProtected from hepatic steatosis[6]
Hepatic Inflammation IncreasedAttenuatedReduced inflammation[6]
Hepatic Fibrosis InducedPrevented (early treatment)Attenuated[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

L-NAME-Induced Hypertension Model
  • Hypertension Induction: L-NAME (1 mg/mL) was administered in the drinking water for 8 weeks.

  • This compound Administration: this compound was mixed into the chow at a dose of 20 mg/kg/day and provided to the treatment group for the 8-week duration.

  • Blood Pressure Measurement: Systolic blood pressure was measured every 2 weeks using a tail-cuff method.

  • Fibrosis Assessment: Aortic cross-sections were stained with Masson's trichrome to quantify perivascular fibrosis. The ratio of the fibrotic area to the total vascular area was calculated.

  • Gene Expression Analysis: Aortic tissue was harvested to measure the expression of the senescence marker p16Ink4a via quantitative PCR.

  • Telomere Length Analysis: Average telomere length in aortic and liver tissues was measured by a PCR-based method.[3][4]

High-Fat Diet (HFD)-Induced Obesity and NAFLD Model
  • Animals: Ten-week-old C57BL/6J mice.

  • Diet: Mice were fed a normal diet (18% fat) or a high-fat diet (60% fat) for 10 weeks.

  • This compound Administration: this compound was administered daily via oral gavage at a dose of 20 mg/kg, starting at the same time as the HFD.

  • Metabolic Analysis: Body weight and systemic insulin resistance were monitored throughout the study.

  • Histological Analysis: Liver tissues were collected for histological analysis to assess lipid accumulation (Oil Red O staining), inflammation, and fibrosis.

  • Biochemical Analysis: Hepatic triglyceride content was quantified.

  • Gene and Protein Expression: The expression of genes and proteins involved in insulin signaling (e.g., Akt, JNK), inflammation, and mitochondrial biogenesis were analyzed in adipose and liver tissues.[5][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for validating the effects of this compound.

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PAI1 PAI-1 uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Cellular_Effects Cellular Effects (Migration, Proliferation, Fibrosis) PAI1->Cellular_Effects Promotes Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation This compound This compound This compound->PAI1 Inhibits

Experimental_Workflow cluster_groups Experimental Groups cluster_treatments Treatments cluster_analysis Comparative Analysis WT Wild-Type (WT) Mice Control_Diet Control Diet / Vehicle WT->Control_Diet Disease_Model Disease Induction (e.g., L-NAME, HFD) WT->Disease_Model TM5441_Treatment Disease Induction + this compound WT->TM5441_Treatment PAI1_KO PAI-1 KO Mice PAI1_KO->Disease_Model Genetic Control Phenotypic Phenotypic Analysis (e.g., Blood Pressure, Body Weight) PAI1_KO->Phenotypic Histological Histological Analysis (e.g., Fibrosis, Steatosis) PAI1_KO->Histological Molecular Molecular Analysis (Gene/Protein Expression) PAI1_KO->Molecular Disease_Model->Phenotypic Disease_Model->Histological Disease_Model->Molecular TM5441_Treatment->Phenotypic TM5441_Treatment->Histological TM5441_Treatment->Molecular Validation Validation of this compound Effect Phenotypic->Validation Histological->Validation Molecular->Validation

Conclusion

References

A Comparative Guide to PAI-1 Inhibition: The Small Molecule TM5441 Versus Antibody-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Differences

FeatureTM5441 (Small Molecule Inhibitor)Antibody-Based PAI-1 Inhibitors
Mechanism of Action Binds to the flexible joint region of PAI-1, inducing a conformational change that prevents its interaction with plasminogen activators.[1] It can also convert PAI-1 to a latent, inactive form at higher concentrations.[2]Typically bind to the reactive center loop (RCL) of PAI-1, directly blocking the interaction with tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[3][4] Some antibodies may also accelerate the conversion of PAI-1 to its latent form.[5]
Molecular Weight Low molecular weight (450.8 g/mol for the sodium salt).High molecular weight.
Administration Orally bioavailable.[6][7][8]Typically administered via injection (intravenous or subcutaneous).
Specificity High specificity for PAI-1 with no significant inhibitory effects on other serine proteases like α2-antiplasmin and antithrombin III.[8][9]High specificity for PAI-1, with different antibodies targeting specific epitopes.[3][5]
Cell Permeability Can penetrate cell membranes to interact with intracellular targets.Generally limited to extracellular targets due to their large size.
Pharmacokinetics Shorter half-life, with peak plasma concentrations observed one hour after oral administration and becoming undetectable after 23 hours in mice.[6]Longer half-life, allowing for less frequent dosing.
Immunogenicity Low potential for immunogenicity.Potential for immunogenicity, although humanized antibodies are designed to minimize this risk.

Quantitative Performance Data

Table 2.1: In Vitro Efficacy of PAI-1 Inhibitors
InhibitorAssay TypeCell Line/SystemIC50 / pIC50Reference
This compound Cell ViabilityHT1080 (Fibrosarcoma)9.7 - 60.3 µM[6][7]
Cell ViabilityHCT116 (Colon Carcinoma)9.7 - 60.3 µM[6][7]
MEDI-579 (antibody) PAI-1 InhibitionTGFβ-1 stimulated Normal Human Lung Fibroblasts (NHLFs)pIC50 = 9.8 ± 0.14 (10.5 nM)[10][11]
PAI-1 InhibitionTGFβ-1 stimulated Mouse Lung Fibroblasts (MLgs)pIC50 = 8.99 ± 0.12 (1.3 nM)[10][11]
Table 2.2: In Vivo Efficacy of this compound in a Murine Model of Chronic Obstructive Pulmonary Disease (COPD)[1]
ParameterControl (CSE exposure)This compound Treated (20 mg/kg, oral)p-value
Mean Linear Intercept (µm)55.8 ± 2.137.2 ± 1.4< 0.001
Destructive Index (%)41.0 ± 1.723.4 ± 1.4< 0.001
Plasma PAI-1 Activity (ng/mL)1.73 ± 0.181.23 ± 0.060.042

CSE: Cigarette Smoke Extract

Mechanism of Action and Signaling Pathways

PAI-1 Signaling and Inhibition

PAI1_Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin (Clot) tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA inhibits

Mechanism of this compound Inhibition

TM5441_Mechanism cluster_pai1 PAI-1 Protein Active_PAI1 Active PAI-1 Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 converts to Complex PAI-1/tPA/uPA Complex (Inactive) Active_PAI1->Complex binds This compound This compound This compound->Active_PAI1 binds to flexible joint This compound->Complex prevents formation tPA_uPA tPA / uPA

Mechanism of Antibody-Based Inhibition

Antibody_Mechanism cluster_pai1 PAI-1 Protein Active_PAI1 Active PAI-1 (with exposed RCL) Complex PAI-1/tPA/uPA Complex (Inactive) Active_PAI1->Complex binds Antibody Anti-PAI-1 Antibody Antibody->Active_PAI1 binds to RCL Antibody->Complex blocks binding tPA_uPA tPA / uPA

Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

Materials:

  • 96-well microplate

  • Recombinant human tPA

  • Recombinant human plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Add a fixed, excess concentration of tPA to each well and incubate for another set period (e.g., 10-15 minutes) at room temperature.

  • Add plasminogen and the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals using a plate reader.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[14]

Materials:

  • 96-well cell culture plate

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the inhibitor.

In Vivo Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Human tumor cell line (e.g., HT1080 or HCT116)

  • Matrigel (optional, to aid in tumor formation)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest tumor cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice.[16][17]

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.[17]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

  • Compare the tumor growth curves and final tumor weights between the treatment and control groups to evaluate the efficacy of the inhibitor.

Xenograft_Workflow Cell_Culture 1. Tumor Cell Culture Injection 2. Subcutaneous Injection into Mice Cell_Culture->Injection Tumor_Growth 3. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment with Inhibitor or Vehicle Randomization->Treatment Measurement 6. Regular Tumor Measurement Treatment->Measurement Endpoint 7. Endpoint Analysis (Tumor Weight, etc.) Measurement->Endpoint

Figure 4. General workflow for an in vivo tumor xenograft study.

Discussion and Conclusion

Antibody-based inhibitors exhibit high specificity and affinity, often with potencies in the nanomolar range. Their long half-life allows for less frequent administration in vivo. However, their large size restricts them to extracellular targets, and they must be administered via injection. There is also a potential for immunogenicity, although this is minimized with the use of fully human or humanized antibodies.

References

Cross-Validation of TM5441's Efficacy: A Comparative Guide to Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes data from multiple studies to provide a cross-validation of TM5441's effects as measured by a variety of in vitro and in vivo assays.

Quantitative Data Summary

The following tables summarize the quantitative results of this compound treatment across different experimental models and assays.

In Vitro Efficacy of this compound
Assay TypeCell Line/SystemOutcome MeasureThis compound ConcentrationResultReference
PAI-1 Inhibition AssayRecombinant PAI-1PAI-1 ActivityDose-dependentSpecific inhibition of PAI-1[5]
Serpin Specificity AssayAntithrombin III, α2-antiplasminProtease ActivityNot specifiedNo significant inhibition[4][5]
Cytotoxicity AssayHT1080, HCT116, Daoy, MDA-MB-231, JurkatIC5013.9 - 51.1 µMDose-dependent decrease in cell viability[6]
Apoptosis AssayHT1080, HCT116Caspase 3/7 ActivityDose-dependentIncreased caspase activity[6]
Mitochondrial DepolarizationHT1080, HCT116Mitochondrial Membrane PotentialNot specifiedInduces mitochondrial depolarization[6]
Gene Expression (Fibrosis/Inflammation)Mouse Proximal Tubular Epithelial CellsmRNA levels of fibrosis and inflammation markersNot specifiedReverses PAI-1-induced gene expression[6]
eNOS Activity AssayPurified eNOS and PAI-1NO SynthesisNot specifiedPrevents PAI-1-mediated inhibition of NO synthesis[7]
Mitochondrial BiogenesisHepG2 cellsmRNA expression of mitochondrial biogenesis genes20 or 40 µMRestores gene expression in the presence of PAI-1 or TNF-α[8]
In Vivo Efficacy of this compound in Mouse Models
Disease ModelAssay TypeOutcome MeasureThis compound DosageResultReference
L-NAME-Induced HypertensionSystolic Blood PressuremmHg20 mg/kg/dayAttenuated increase in SBP (161 ± 13 mmHg vs. 183 ± 13 mmHg in L-NAME alone)[5]
L-NAME-Induced HypertensionPeriaortic Fibrosis (Masson's Trichrome)% Fibrotic Area20 mg/kg/day34% reduction in fibrosis[5][9]
L-NAME-Induced Vascular SenescenceGene Expression (qRT-PCR)p16Ink4a mRNA levels20 mg/kg/dayPrevented L-NAME-induced increase[5]
L-NAME-Induced Vascular SenescenceTelomere Length AnalysisAortic and Hepatic Tissue20 mg/kg/dayMaintained telomere length similar to wild-type levels[5]
High-Fat Diet-Induced ObesityGlucose Tolerance Test (GTT)Blood Glucose LevelsNot specifiedTrend of lowered blood glucose levels[2]
High-Fat Diet-Induced ObesityInsulin Tolerance Test (ITT)Blood Glucose LevelsNot specifiedAmeliorated glucose levels in response to insulin[2]
High-Fat Diet-Induced NAFLDHepatic Steatosis (H&E Staining)Liver Histology20 mg/kg/dayDecreased hepatic steatosis[8]
High-Fat Diet-Induced NAFLDHepatic Inflammation (IHC)F4/80 Positive Area20 mg/kg/dayAbrogated inflammatory markers[8]
High-Fat Diet-Induced NAFLDHepatic Fibrosis (Masson's Trichrome)Collagen Accumulation20 mg/kg/dayAttenuated hepatic fibrosis[8]
Cigarette Smoke Extract (CSE)-Induced COPDLung HistologyMean Linear Intercept (MLI)20 mg/kg/daySignificantly decreased MLI (37.2 ± 1.4 µm vs. 55.8 ± 2.1 µm in CSE alone)[3][10]
Cigarette Smoke Extract (CSE)-Induced COPDLung HistologyDestructive Index (DI)20 mg/kg/daySignificantly decreased DI (23.4 ± 1.4% vs. 41.0 ± 1.7% in CSE alone)[3][10]
Cigarette Smoke Extract (CSE)-Induced COPDBronchoalveolar Lavage Fluid (BALF)Neutrophil and Macrophage Counts20 mg/kg/dayIncreased numbers of neutrophils and macrophages[10][11]
Cigarette Smoke Extract (CSE)-Induced COPDGene and Protein ExpressionNeutrophil Elastase (NE) mRNA and Protein20 mg/kg/daySignificantly decreased NE mRNA and protein levels[3]
Diabetic Nephropathy (STZ-induced)Gene Expression (qRT-PCR)Collagen I, Fibronectin, PAI-1 mRNA in kidneys10 mg/kg/dayReduced upregulation of fibrotic markers[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PAI-1 Inhibition and Serpin Specificity Chromogenic Assay
In Vivo Murine Model of L-NAME-Induced Hypertension

Wild-type C57BL/6J mice are administered Nω-nitro-L-arginine methyl ester (L-NAME) in their drinking water (1 mg/mL) for 8 weeks to induce hypertension. A treatment group receives this compound mixed in their chow at a concentration of 20 mg/kg/day. Systolic blood pressure is measured bi-weekly. At the end of the study, aortic tissue is harvested for histological analysis of fibrosis (Masson's trichrome staining) and molecular analysis of senescence markers (p16Ink4a expression and telomere length).[5][9]

In Vivo Murine Model of CSE-Induced COPD
Western Blot Analysis of Insulin Signaling

To assess the effect of this compound on insulin signaling in a high-fat diet-induced model of NAFLD, liver tissue is harvested and protein lysates are prepared. Immunoblot analysis is performed to measure the total and phosphorylated forms of key signaling proteins such as Akt, GSK-3β, and JNK. The expression levels are quantified by densitometry and normalized to a loading control like β-actin or β-tubulin.[8]

Visualizing the Mechanism and Workflow

PAI1_Signaling_Pathway This compound This compound PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Inhibits tPA tPA (tissue Plasminogen Activator) PAI1->tPA uPA uPA (urokinase Plasminogen Activator) PAI1->uPA CellSenescence Cellular Senescence (p53, p21, p16) PAI1->CellSenescence Promotes Fibrosis Fibrosis (ECM Deposition) PAI1->Fibrosis Promotes eNOS eNOS PAI1->eNOS Inhibits Plasminogen Plasminogen tPA->Plasminogen Activates uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Experimental_Workflow start Hypothesis: This compound ameliorates disease invitro In Vitro Assays start->invitro invivo In Vivo Animal Models start->invivo biochem Biochemical Assays (e.g., PAI-1 Inhibition) invitro->biochem cellbased Cell-Based Assays (e.g., Cytotoxicity, Gene Expression) invitro->cellbased disease_model Disease Induction (e.g., HFD, L-NAME, CSE) invivo->disease_model data Data Interpretation & Cross-Validation biochem->data cellbased->data treatment This compound Administration disease_model->treatment analysis Endpoint Analysis treatment->analysis histology Histology (e.g., H&E, Masson's) analysis->histology molecular Molecular Biology (e.g., qRT-PCR, Western Blot) analysis->molecular functional Functional Assays (e.g., GTT, ITT, Blood Pressure) analysis->functional histology->data molecular->data functional->data

Caption: General experimental workflow for the preclinical evaluation of this compound.

References

A Comparative Guide to the In Vivo Efficacy of PAI-1 Inhibitors: TM5441 vs. TM5484

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to TM5441 and TM5484

Comparative In Vivo Efficacy

While direct head-to-head in vivo efficacy studies are limited, both compounds have demonstrated significant therapeutic effects across various disease models. The following tables summarize the key quantitative findings from published research.

This compound In Vivo Efficacy Data
Disease ModelAnimal ModelDosageKey FindingsReference
Cancer (Fibrosarcoma & Colon Carcinoma Xenografts) HT1080 and HCT116 xenotransplanted mice20 mg/kg daily (oral)Increased tumor cell apoptosis and significant disruption of tumor vasculature. A trend of decreased tumor growth and increased survival was observed, though not statistically significant.[2]Placencio et al., 2015[2]
Non-Alcoholic Fatty Liver Disease (NAFLD) High-fat diet (HFD)-induced obese C57BL/6J mice20 mg/kg daily (oral)Early and delayed treatment decreased hepatic steatosis. Early treatment prevented the progression of hepatic inflammation and fibrosis. Both treatment strategies abrogated hepatic insulin resistance and mitochondrial dysfunction.[9]Choi et al., 2018
Hypertension and Vascular Senescence Nω-nitro-l-arginine methyl ester (L-NAME)-induced hypertensive mice8 weeks of treatmentAttenuated the development of hypertension and cardiac hypertrophy. Reduced periaortic fibrosis by 34% compared to L-NAME alone. Prevented the increase in p16Ink4a expression and maintained telomere length in aortic tissue.[10][11]Boe et al., 2013[10][11]
Chronic Obstructive Pulmonary Disease (COPD) Cigarette smoke extract (CSE)-induced mouse model20 mg/kg daily (oral)Significantly suppressed increases in mean linear intercept, destructive index, and airway resistance. Reduced the numbers of neutrophils and macrophages in bronchoalveolar lavage fluid.[12]Lee et al., 2022[12]
Obesity and Adipocyte Injury High-fat diet-induced obese miceNot specified in abstractPrevented obesity and adipocyte injury.[13]Jung et al., 2017[13]
TM5484 In Vivo Efficacy Data
Disease ModelAnimal ModelDosageKey FindingsReference
Multiple Sclerosis (MS) Experimental Allergic Encephalomyelitis (EAE) mice10 mg/kg (oral)Ameliorated paralysis, attenuated demyelination, and axonal degeneration in the spinal cord. Modulated the expression of brain-derived neurotrophic factor (BDNF) and choline acetyltransferase (ChAT).[14][15]Kanno et al., 2015[14][15]
Epidural Fibrosis Rat laminectomy model5 mg/kg (intragastric)Macroscopic assessment showed a reduction in epidural fibrosis formation. Fibrosis thickness scores were significantly lowered compared to the control group.[16]Kuru Bektaşoğlu et al., 2021[16]

Mechanism of Action and Signaling Pathways

  • Anti-inflammatory Effects: TM5484 has been shown to attenuate macrophage migration and microglia activation in a model of multiple sclerosis.[14][16] Similarly, this compound reduced inflammatory cell infiltration in a COPD model.[12]

  • Modulation of Cell Viability and Angiogenesis: In cancer models, this compound induced apoptosis in tumor cells and had a disruptive effect on the tumor vasculature.[2]

  • Improved Metabolic Function: this compound has been shown to ameliorate insulin resistance and improve mitochondrial function in the context of NAFLD and obesity.[9][13]

PAI_1_Inhibition_Pathway cluster_inhibitors PAI-1 Inhibitors cluster_PAs Plasminogen Activators This compound This compound PAI1 PAI-1 This compound->PAI1 inhibit TM5484 TM5484 TM5484->PAI1 inhibit tPA tPA PAI1->tPA inhibit uPA uPA PAI1->uPA inhibit Fibrosis Fibrosis PAI1->Fibrosis promotes Inflammation Inflammation PAI1->Inflammation promotes Plasminogen Plasminogen tPA->Plasminogen activate uPA->Plasminogen activate Cell_migration Cell Migration / Tissue Remodeling uPA->Cell_migration promotes Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation

Caption: Simplified signaling pathway of PAI-1 inhibition by this compound and TM5484.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies of this compound and TM5484.

This compound in a Murine Model of COPD
  • Animal Model: C57BL/6 mice.

  • Disease Induction: Intratracheal administration of cigarette smoke extract (CSE) on days 1, 8, and 15.

  • Treatment: Oral administration of this compound (20 mg/kg) from day 1 to day 22.

  • Reference: Lee et al., 2022.[12]

TM5484 in a Murine Model of Multiple Sclerosis
  • Animal Model: Experimental Allergic Encephalomyelitis (EAE) mice.

  • Treatment: Oral administration of TM5484 (10 mg/kg) from the onset of clinical signs.

  • Endpoint Analysis: Clinical scoring of paralysis. Histopathological analysis of the spinal cord for demyelination (Luxol Fast Blue staining) and axonal damage (SMI-32 staining). Gene expression analysis of inflammatory markers (TNF-α, IL-6, Ccl2), microglia activation marker (Cd68), brain-derived neurotrophic factor (BDNF), and choline acetyltransferase (ChAT) in the central nervous system.

  • Reference: Kanno et al., 2015.[14]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Disease_Induction Induce Disease Model (e.g., HFD, EAE, L-NAME) Animal_Model->Disease_Induction Control Control Group (Vehicle) Disease_Induction->Control TM5441_Group This compound Treatment Group (Oral Gavage) Disease_Induction->TM5441_Group TM5484_Group TM5484 Treatment Group (Oral Gavage) Disease_Induction->TM5484_Group Monitoring Monitor Disease Progression (e.g., Clinical Scores, Body Weight) Control->Monitoring TM5441_Group->Monitoring TM5484_Group->Monitoring Endpoint Endpoint Analysis (Sacrifice and Tissue Collection) Monitoring->Endpoint Histology Histopathology Endpoint->Histology Biochemical Biochemical Assays (e.g., Plasma PAI-1 activity) Endpoint->Biochemical Gene_Expression Gene/Protein Expression (e.g., qRT-PCR, Western Blot) Endpoint->Gene_Expression Functional Functional Assays (e.g., Glucose Tolerance Test) Endpoint->Functional

Caption: General experimental workflow for in vivo evaluation of this compound and TM5484.

Conclusion

References

A Comparative Guide to PAI-1 Inhibitors in Research: Alternatives to TM5441

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Small Molecule Inhibitors: A Head-to-Head Comparison

CompoundTargetIC50 (µM)Key Characteristics & Findings
TM5441 PAI-19.7 - 60.3Orally bioavailable; induces apoptosis in cancer cell lines.
Tiplaxtinin (PAI-039) PAI-12.7One of the earliest developed PAI-1 inhibitors; shows efficacy in animal models of thrombosis and vascular remodeling.
TM5275 PAI-16.95A second-generation inhibitor with improved solubility and oral absorption compared to earlier compounds.
TM5614 PAI-1< 6.95Currently in clinical trials for various indications, including COVID-19 and certain cancers.
MDI-2517 PAI-1Potent (specific IC50 not publicly available)Preclinical data suggests superior efficacy at a 10-fold lower dose compared to Tiplaxtinin in models of systemic sclerosis. Currently in Phase 1 clinical trials.[2]
Annonacinone PAI-19A natural product isolated from the Annonaceae family; more potent than Tiplaxtinin in in-vitro assays.[3]

Beyond Small Molecules: Other Classes of PAI-1 Inhibitors

PAI-1 Signaling Pathway

PAI1_Signaling PAI-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PAI1 PAI-1 uPA uPA PAI1->uPA Inhibits tPA tPA PAI1->tPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds PAI1->LRP1 Internalization Vitronectin Vitronectin PAI1->Vitronectin Binds Apoptosis Apoptosis (Inhibition) PAI1->Apoptosis Inhibits (Intracellularly) uPAR uPAR uPA->uPAR Binds uPA->LRP1 Internalization Plasminogen Plasminogen uPA->Plasminogen Activates tPA->Plasminogen Activates uPAR->LRP1 Internalization Integrins Integrins uPAR->Integrins Associates ERK ERK LRP1->ERK Activates STAT STAT LRP1->STAT Activates Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation (Fibrinolysis) Plasmin->ECM CellMigration Cell Migration & Invasion ERK->CellMigration Proliferation Cell Proliferation ERK->Proliferation STAT->CellMigration Experimental_Workflow Workflow for PAI-1 Inhibitor Characterization start Compound Library screen High-Throughput Screening (e.g., Chromogenic Assay) start->screen hits Primary Hits screen->hits dose_response Dose-Response & IC50 Determination hits->dose_response selectivity Selectivity Assays (vs. other serpins) dose_response->selectivity cell_based Cell-Based Assays (Viability, Migration, etc.) selectivity->cell_based in_vivo In Vivo Efficacy Models (Thrombosis, Fibrosis, etc.) cell_based->in_vivo lead Lead Candidate in_vivo->lead

References

Safety Operating Guide

Essential Guide to TM5441: Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of TM5441. The following procedures and information are designed to ensure laboratory safety and proper logistical management of this chemical compound.

Safety and Handling

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes:

  • Splash goggles

  • Full laboratory suit

  • Dust respirator

  • Chemical-resistant gloves

  • Boots[4]

A self-contained breathing apparatus may be necessary to avoid inhalation of the product, especially in case of spills[4]. It is recommended to consult a safety specialist to ensure the adequacy of protective clothing[4].

Hygiene Measures: Always wash hands thoroughly after handling this compound and before eating, smoking, or using the lavatory[4].

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration[4].

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water[4].

  • Skin Contact: Wash the affected area with soap and plenty of water[4].

  • Eye Contact: Remove any contact lenses and flush the eyes with water as a precaution[4].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Parameter Value Reference
IC50 (Tumor cell lines) 13.9 - 51.1 μM[1]
Storage (Stock Solution) -80°C for 2 years; -20°C for 1 year[2]
Solubility (in DMSO, PEG300, Tween-80, Saline) ≥ 2.5 mg/mL (5.83 mM)[2]
Solubility (in DMSO, Corn Oil) ≥ 2.5 mg/mL (5.83 mM)[2]
Molecular Weight ~450.8 g/mol (batch specific)[3]

Experimental Protocols

In Vitro Cell Viability Assay: This protocol is a general guideline based on the use of this compound in cancer cell lines[1].

  • Cell Seeding: Plate human cancer cell lines (e.g., HT1080, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO[2]. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0-100 μM)[1].

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours)[1].

  • Viability Assessment: Measure cell viability using a standard method, such as an MTT or resazurin-based assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Disposal Procedures

Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The following are general procedures and should be supplemented by a thorough review of local, state, and federal regulations.

Spill Management:

  • Small Spills: For small spills, use appropriate tools to carefully collect the spilled material and place it into a designated and labeled waste disposal container[4].

  • Large Spills: In the event of a large spill, use a shovel to transfer the material into a convenient and labeled waste disposal container[4].

Waste Disposal: Unused this compound and any materials contaminated with the compound should be treated as chemical waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containment: Place the waste in a clearly labeled, sealed, and appropriate container to prevent leakage.

  • Labeling: Label the container with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Request: Arrange for pickup and disposal by a licensed chemical waste disposal service, following your institution's specific procedures. For guidance on best practices, refer to resources such as the NIH Waste Disposal Guide[5].

Decontamination: Decontaminate any labware or surfaces that have come into contact with this compound. Use an appropriate solvent or cleaning agent, and dispose of the cleaning materials as chemical waste.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

TM5441_Signaling_Pathway This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits Apoptosis Intrinsic Apoptosis This compound->Apoptosis induces uPA_tPA uPA/tPA PAI1->uPA_tPA inhibits Plasmin Plasmin uPA_tPA->Plasmin activates Plasminogen Plasminogen

TM5441_Disposal_Workflow start This compound Waste Generated segregate Segregate Waste start->segregate contain Contain in Labeled Container segregate->contain store Store in Designated Area contain->store pickup Arrange for Licensed Disposal store->pickup end Disposal Complete pickup->end

Caption: General workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling TM5441

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for TM5441

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

EquipmentSpecifications and Use Cases
Eye Protection Splash goggles are required to protect against dust, splashes, and spills.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn at all times.
Respiratory Protection A dust respirator is necessary when handling the powdered form of this compound to prevent inhalation. For operations that may generate fumes or mists, ventilation should be used to keep airborne contaminants below exposure limits[1]. A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product in case of spills or insufficient ventilation[1].
Body Protection A full protective suit and boots are required to prevent skin contact[1].

It is highly recommended to consult a safety specialist before handling this product, as the suggested protective clothing may not be sufficient for all scenarios[1].

Health Hazard Information

This compound may pose the following health risks upon exposure:

Route of ExposurePotential Health Effects
Inhalation May be harmful if inhaled and may cause respiratory tract irritation[1].
Ingestion May be harmful if swallowed[1].
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation[1].
Eye Contact May cause eye irritation[1].
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Keep the substance away from heat and sources of ignition[1].

  • Avoid breathing dust[1].

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory[1].

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • For long-term storage of stock solutions, the recommended temperatures are -80°C for up to 2 years and -20°C for up to 1 year[2].

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and contamination.

Spill SizeContainment and Cleanup Procedure
Small Spill Use appropriate tools to carefully place the spilled material into a designated waste disposal container[1].
Large Spill Use a shovel to transfer the spilled material into a convenient waste disposal container[1].

For any spill, a self-contained breathing apparatus should be used to avoid inhalation of the product[1].

Disposal Plan

This product and its degradation products are not classified as toxic[1]. However, all waste materials should be disposed of in accordance with local, state, and federal regulations. Place the material in a convenient waste disposal container.

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the handling of this compound typically involves the preparation of stock solutions and working solutions for in vitro and in vivo studies.

Preparation of Stock Solutions

This compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a stock solution can be prepared by dissolving this compound in DMSO to a concentration of 86 mg/mL (200.55 mM)[3]. It is important to use fresh DMSO as moisture can reduce solubility[3].

Preparation of Working Solutions for Animal Experiments

For oral administration in animal models, this compound can be formulated in various vehicles.

Corn Oil Formulation:

  • Prepare a clear stock solution of this compound in DMSO (e.g., 7 mg/mL)[3].

  • Add 50 μL of the DMSO stock solution to 950 μL of corn oil[3].

  • Mix thoroughly to ensure a uniform suspension.

  • This solution should be used immediately for optimal results[3].

PEG300/Tween-80/Saline Formulation:

  • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL)[2].

  • For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix until even[2].

  • Add 50 μL of Tween-80 and mix again until the solution is clear[2].

  • Add 450 μL of saline to reach the final volume of 1 mL[2].

Visual Guidance

The following diagrams illustrate key procedural and logical information for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess the Task start->task_assessment powder Handling Solid/Powder? task_assessment->powder Yes solution Preparing/Handling Solution? task_assessment->solution No ppe_powder Required PPE: - Full Suit - Boots - Gloves - Splash Goggles - Dust Respirator powder->ppe_powder spill Accidental Spill? solution->spill No ppe_solution Required PPE: - Full Suit - Boots - Gloves - Splash Goggles solution->ppe_solution Yes ppe_spill Required PPE: - Full Suit - Boots - Gloves - Splash Goggles - Self-Contained Breathing Apparatus (SCBA) spill->ppe_spill Yes

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Plan_Logic start This compound Waste is_toxic Is the product or its degradation product toxic? start->is_toxic not_toxic No is_toxic->not_toxic dispose_container Place in a convenient waste disposal container not_toxic->dispose_container follow_regulations Dispose of in accordance with local, state, and federal regulations dispose_container->follow_regulations

Caption: Logical Flow for the Disposal of this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TM5441
Reactant of Route 2
TM5441

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。